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Keap1-Nrf2 probe

Cat. No.: B12386376
M. Wt: 1093.1 g/mol
InChI Key: UULDEJYFSBSBCA-PRDVVYQQSA-N
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Description

Significance of Oxidative Stress and Cellular Redox Homeostasis

Oxidative stress arises from an imbalance between the generation of reactive oxygen species (ROS) and the capacity of a biological system to neutralize these reactive molecules. aginganddisease.org ROS, such as superoxide (B77818) and hydroxyl radicals, are naturally produced as byproducts of cellular metabolic processes, most notably mitochondrial respiration. aginganddisease.orgmdpi.com While they have roles in cellular signaling, their excessive accumulation can inflict substantial damage to vital cellular components like DNA, proteins, and lipids. aginganddisease.orgmdpi.com This oxidative damage is a contributing factor to the aging process and the onset of numerous diseases, including cancer, neurodegenerative conditions, and cardiovascular disorders. aginganddisease.orgmdpi.com

Cellular redox homeostasis is the meticulous regulation of the balance between oxidants and antioxidants within cells. This equilibrium is fundamental for normal cellular operations, allowing ROS-utilizing signaling pathways to function correctly without causing extensive oxidative harm. aginganddisease.org Cells are equipped with an intricate network of antioxidant defenses to counteract surplus ROS and preserve this balance. This network includes antioxidant enzymes like superoxide dismutase, catalase, and glutathione (B108866) peroxidase, along with non-enzymatic antioxidants such as glutathione and thioredoxin. aginganddisease.orgmdpi.commdpi.com

The Keap1-Nrf2 Pathway: A Central Regulator of Antioxidant and Detoxification Responses

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway serves as a critical sensor and regulator of cellular responses to both oxidative and electrophilic stress. frontiersin.orgnih.govphysiology.org In normal, non-stressed conditions, the Nrf2 protein is held in the cytoplasm by its inhibitor, Keap1. frontiersin.orgnih.gov Keap1 promotes the continuous ubiquitination and subsequent breakdown of Nrf2 by the proteasome, which maintains low intracellular levels of Nrf2. frontiersin.orgnih.gov

Upon cellular exposure to oxidative stress or electrophilic agents, specific cysteine residues in the Keap1 protein undergo modification. frontiersin.orgnih.govnih.gov This alteration induces a conformational change in Keap1, hindering its ability to target Nrf2 for degradation. frontiersin.orgnih.govnih.gov Consequently, newly synthesized Nrf2 can build up, move into the nucleus, and attach to specific DNA sequences known as Antioxidant Response Elements (AREs) found in the promoter regions of its target genes. frontiersin.orgnih.gov This binding triggers the transcription of an extensive array of over 200 cytoprotective genes. These genes are involved in various protective processes, including the synthesis of antioxidants (like enzymes for glutathione production), the detoxification of foreign substances (such as phase I and II enzymes), and the transport of drugs. frontiersin.orgnih.gov This orchestrated gene expression program aims to restore redox homeostasis and shield the cell from damage.

Definition and Role of Chemical Probes in Biological Research

A chemical probe is a small molecule crafted to selectively bind to a particular biological target, like a protein, to investigate its function within a cell or organism. nih.govwikipedia.org In contrast to drugs, the main goal of a chemical probe is not therapeutic; instead, it functions as a research instrument to unravel biological pathways and confirm the validity of therapeutic targets. nih.govthermofisher.kr High-quality chemical probes are distinguished by their strong potency, high specificity, and a well-understood mechanism of action, enabling researchers to precisely control the activity of their target protein. nih.govwikipedia.orgfebs.org They are essential for dissecting intricate biological processes, pinpointing new drug targets, and comprehending the molecular underpinnings of diseases. oup.com

Rationale for the Development and Application of Keap1-Nrf2 Specific Chemical Probes

The Keap1-Nrf2 pathway's central function in cellular protection makes it a compelling target for therapeutic strategies in a multitude of diseases linked to oxidative stress. researchgate.net To create effective treatments, a thorough understanding of the pathway's regulation and its downstream consequences is crucial. researchgate.net Keap1-Nrf2 specific chemical probes are indispensable tools for gaining this insight. febs.org

These probes enable researchers to:

Examine the basic biology of the Keap1-Nrf2 pathway: By selectively turning the pathway on or off, probes help clarify the precise functions of Nrf2 in various cell types and disease models. researchgate.net

Validate the Keap1-Nrf2 pathway as a therapeutic target: Probes can simulate the effects of potential drugs, offering proof that modulating the pathway can have a positive impact in a disease setting. thermofisher.kr

Discover and characterize new regulators of the pathway: Chemical probes can be employed in screening assays to find new proteins or small molecules that affect Keap1-Nrf2 signaling.

Investigate the therapeutic possibilities of Nrf2 activation: Nrf2-activating probes can be used to study the protective outcomes of enhancing the antioxidant response in different disease models, including those for neurodegeneration, cancer, and inflammatory conditions. bohrium.com

Overview of Keap1-Nrf2 Probe Categories and Their Research Utility

Chemical probes that target the Keap1-Nrf2 pathway are generally classified by their mechanism of action. The main categories are Nrf2 activators, also known as Nrf2 inducers. These probes work by disrupting the Keap1-Nrf2 interaction, which leads to the stabilization and activation of Nrf2. nih.gov

These activators are further divided into:

Covalent Electrophilic Probes: This is the most prevalent type of Nrf2 activator. nih.gov They are reactive molecules that create covalent bonds with the highly reactive cysteine sensors in Keap1. mdpi.comnih.gov This modification mimics the effect of oxidative stress, prompting Keap1 to release Nrf2. nih.gov Well-known examples include sulforaphane (B1684495), which is found in broccoli, and synthetic compounds like bardoxolone (B1667749) methyl. acs.org Their value lies in their powerful activation of the pathway, which allows for a strong induction of Nrf2 target genes for research purposes. ucl.ac.uk

Non-covalent, Competitive Inhibitors: A more recent and highly desirable class of probes, these molecules are engineered to bind to the pocket on Keap1 where Nrf2 typically attaches. nih.govresearchgate.net By physically obstructing the interaction in a non-permanent manner, they prevent Nrf2 degradation without being reactive electrophiles. mdpi.comrsc.org This class is especially valuable for research because it provides a more specific and potentially safer way to activate Nrf2, bypassing the off-target reactions linked to electrophilic compounds. nih.govresearchgate.net

The creation and use of these different probe categories offer researchers a flexible set of tools to explore the complexities of Keap1-Nrf2 signaling and its therapeutic potential with growing accuracy.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H72N10O19 B12386376 Keap1-Nrf2 probe

Properties

Molecular Formula

C48H72N10O19

Molecular Weight

1093.1 g/mol

IUPAC Name

(4S)-4-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C48H72N10O19/c1-23(2)18-31(41(49)70)55-46(75)33(20-27-10-8-7-9-11-27)56-42(71)28(12-15-36(62)63)52-35(61)22-50-48(77)40(25(5)59)58-44(73)30(14-17-38(66)67)53-43(72)29(13-16-37(64)65)54-47(76)34(21-39(68)69)57-45(74)32(19-24(3)4)51-26(6)60/h7-11,23-25,28-34,40,59H,12-22H2,1-6H3,(H2,49,70)(H,50,77)(H,51,60)(H,52,61)(H,53,72)(H,54,76)(H,55,75)(H,56,71)(H,57,74)(H,58,73)(H,62,63)(H,64,65)(H,66,67)(H,68,69)/t25-,28+,29+,30+,31+,32+,33+,34+,40+/m1/s1

InChI Key

UULDEJYFSBSBCA-PRDVVYQQSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C)O

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C

Origin of Product

United States

Historical Perspectives and Evolution of Keap1 Nrf2 Pathway Modulation Strategies

Early Discoveries of Nrf2 Activation and its Biological Implications

The story of the Keap1-Nrf2 pathway begins with the identification of Nrf2 in 1994 as a transcription factor belonging to the cap'n'collar (CNC) basic-region leucine (B10760876) zipper family. ucl.ac.uk Initial studies focused on its role in regulating the expression of genes encoding antioxidant and detoxification enzymes. A pivotal discovery was the identification of the Antioxidant Response Element (ARE), a specific enhancer sequence found in the promoter regions of genes like glutathione (B108866) S-transferase (GST) and NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.gov It was soon established that Nrf2 mediates the induction of these phase II detoxifying enzyme genes by binding to the ARE. ucl.ac.uknih.gov

Early research using Nrf2-deficient mice highlighted the profound biological importance of this transcription factor. These mice exhibited a significant reduction in the expression of cytoprotective enzymes and showed increased sensitivity to carcinogens and other toxic insults. nih.govmdpi.com These findings solidified Nrf2's role as a master regulator of the cellular antioxidant response, crucial for maintaining redox homeostasis and protecting against a wide array of pathologies driven by oxidative stress, including chronic inflammation, neurodegenerative diseases, and metabolic disorders. ucl.ac.ukfrontiersin.org Nrf2 activation was found to trigger a broad cytoprotective program, controlling not only antioxidant and detoxification enzymes but also proteins involved in proteasome function and autophagy. mdpi.com

Identification of Keap1 as the Primary Negative Regulator of Nrf2

A significant breakthrough in understanding Nrf2 regulation came in 1999 with the discovery of Keap1. ucl.ac.uknih.gov This protein was identified as a cytoplasmic repressor that binds to Nrf2 and sequesters it in the cytoplasm, thereby preventing its translocation to the nucleus and subsequent activation of ARE-driven gene expression. nih.govresearchgate.net Under normal, unstressed conditions, Keap1 facilitates the continuous ubiquitination and subsequent proteasomal degradation of Nrf2, resulting in a very short half-life for the transcription factor, estimated to be between 15 and 40 minutes. ucl.ac.ukacs.org

Further research elucidated the mechanism of this regulation, revealing that Keap1 functions as a substrate adaptor protein for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex. embopress.org Two molecules of Keap1 homodimerize and bind to specific motifs, the high-affinity ETGE and low-affinity DLG motifs, located in the N-terminal Neh2 domain of a single Nrf2 molecule. nih.govacs.org This "hinge and latch" mechanism positions Nrf2 for efficient ubiquitination by the Keap1-Cul3 complex. embopress.org The identification of Keap1 as the key negative regulator of Nrf2 was a critical step, as it provided a specific target for therapeutic intervention aimed at unleashing the protective power of Nrf2.

Transition from Non-Specific Electrophiles to Targeted Keap1-Nrf2 Probes

The initial strategies for activating the Nrf2 pathway revolved around the use of electrophilic compounds. It was discovered that Keap1 is a cysteine-rich protein, with several of its cysteine residues acting as sensors for oxidative and electrophilic stress. ucl.ac.ukmdpi.com Electrophiles, including many naturally occurring compounds and synthetic molecules, can covalently modify these reactive cysteine thiols in Keap1. ucl.ac.ukresearchgate.net This modification leads to a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation. nih.govembopress.org As a result, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus to activate its target genes. acs.org

While effective in activating Nrf2, this approach using non-specific electrophiles presented significant challenges. These compounds could react with cysteine residues on numerous other proteins, leading to potential "off-target" effects and toxicity. nih.gov This lack of specificity prompted a paradigm shift in the field towards the development of more targeted approaches. The goal became to design molecules that could modulate the Keap1-Nrf2 interaction with high precision, minimizing undesirable side reactions.

Milestones in Structure-Activity Relationship (SAR) Studies for Keap1-Nrf2 Probe Development

The progression towards targeted Keap1-Nrf2 probes has been heavily reliant on detailed structure-activity relationship (SAR) studies. Initial efforts focused on optimizing the electrophilic nature of Nrf2 activators to enhance their potency and selectivity for Keap1. For instance, cyclic cyanoenones were identified as particularly potent activators of the Nrf2 pathway. researchgate.netroyalsocietypublishing.org

A significant leap forward came with the elucidation of the crystal structure of the Keap1 Kelch domain in complex with an Nrf2-derived peptide. This structural information provided a detailed map of the protein-protein interaction (PPI) interface, revealing key "hot spots" crucial for binding. nih.gov This knowledge fueled the design of small molecules that could directly and non-covalently inhibit the Keap1-Nrf2 PPI.

SAR studies have since guided the development of various chemical scaffolds. For example, research on 1,4-bis(arylsulfonamido)benzene and naphthalene-N,N'-diacetic acids explored how different substituents on the core structure influence inhibitory potency. nih.gov Another medicinal chemistry campaign focused on aryl propionic acid derivatives, systematically optimizing interactions with three identified energetic hot spots on the Keap1 surface. nih.gov These studies highlighted the importance of factors like ligand conformational stabilization in achieving high-affinity binding. nih.gov Through iterative cycles of design, synthesis, and biological evaluation, researchers have been able to develop highly potent and cell-active Keap1-Nrf2 PPI inhibitors. escholarship.orgresearchgate.net

Conceptual Shift Towards Specific Protein-Protein Interaction (PPI) Modulation in Keap1-Nrf2 Research

The limitations of electrophilic Nrf2 activators drove a conceptual shift towards the direct and specific modulation of the Keap1-Nrf2 protein-protein interaction. nih.gov This strategy aims to develop non-covalent inhibitors that bind to the Kelch domain of Keap1, the same site where Nrf2 binds, thereby preventing the formation of the Keap1-Nrf2 complex. royalsocietypublishing.org The primary advantage of this approach is the potential for greater specificity and a more favorable safety profile, as these inhibitors are not designed to react with cysteine residues and are therefore less likely to have off-target effects. nih.govalzdiscovery.org

The development of Keap1-Nrf2 PPI inhibitors represents a move towards precision-targeted therapy. mdpi.com By directly interfering with the protein interaction, these molecules offer a more refined mechanism of Nrf2 activation compared to the broad reactivity of electrophiles. nih.gov This approach has opened up new avenues for designing novel chemotypes of Nrf2 inducers with potentially different pharmacodynamic properties. ucl.ac.uk The discovery and optimization of small-molecule PPI inhibitors are now at the forefront of Keap1-Nrf2 research, holding the promise of safer and more effective therapeutic agents for a wide range of diseases characterized by oxidative stress and inflammation. nih.govresearchgate.net

Molecular Mechanisms of Action of Keap1 Nrf2 Probes

Keap1-Nrf2 Probe Interactions at the Molecular Level

The binding of Keap1-Nrf2 probes to the Keap1 protein can happen through different mechanisms, which are key to how these probes modulate the Nrf2 pathway. The two primary modes of interaction are covalent bonding to reactive cysteine residues and non-covalent binding that either allosterically alters Keap1 or directly obstructs the Keap1-Nrf2 protein-protein interaction. nih.gov

A major group of Keap1-Nrf2 probes consists of electrophilic molecules that form covalent bonds with specific, highly reactive cysteine residues on the Keap1 protein. nih.govmdpi.com Keap1 is rich in cysteines, but only a few are especially vulnerable to modification by these electrophilic probes. mdpi.com This covalent modification is a critical mechanism for inducing conformational changes in Keap1 that result in the release of Nrf2. frontiersin.orgresearchgate.net

Among the many cysteine residues in Keap1, three are recognized as the main targets for electrophilic probes: Cysteine 151 (Cys151), Cysteine 273 (Cys273), and Cys288. nih.govthno.org Cys151, located in the BTB (Broad complex, Tramtrack, and Bric-à-brac) domain, is a crucial sensor for numerous electrophilic Nrf2 activators. nih.gov Modification of Cys151 can disrupt the Keap1-Cul3 interaction, which is vital for its function as part of the E3 ubiquitin ligase complex. nih.govplos.org Cys273 and Cys288, found in the intervening region (IVR) of Keap1, are also highly reactive. frontiersin.orgnih.gov Probes that target these residues can induce conformational changes that hinder the proper ubiquitination of Nrf2. nih.govpnas.org Different probes may target different cysteine residues; for example, sulforaphane (B1684495) preferentially reacts with Cys151. frontiersin.orgresearchgate.net

The covalent attachment of a probe to Cys151, Cys273, or Cys288 triggers a significant conformational change in the Keap1 protein. researchgate.netnih.gov This structural shift is the central event that disrupts the Keap1-Nrf2 complex. researchgate.netmdpi.com Adduction at these sites can cause a misalignment of the Keap1 domains that bind to Nrf2, effectively freeing Nrf2 from its repressor and preventing its degradation. researchgate.netliverpool.ac.uk The "hinge and latch" model suggests that modification of these key cysteines leads to a conformational change that releases the weaker binding DLG motif of Nrf2 from Keap1, thereby preventing ubiquitination while the high-affinity ETGE motif may remain bound. mdpi.comliverpool.ac.uk For instance, adduction at Cys151 has been shown to cause a structural change that leads to the dissociation of Keap1 from CUL3, a key component of the ubiquitin ligase machinery. nih.govacs.org

Some Keap1-Nrf2 probes operate through non-covalent interactions, binding to specific pockets on the Keap1 protein and inducing allosteric changes without forming a permanent bond. elifesciences.orgtandfonline.com These inhibitors often target the Kelch domain of Keap1, which is directly responsible for binding to the Neh2 domain of Nrf2. nih.gov By occupying this binding pocket, the probes competitively inhibit the Keap1-Nrf2 interaction. nih.gov This allosteric modulation can alter the conformation of the Kelch domain, reducing its affinity for Nrf2 and leading to Nrf2 stabilization. elifesciences.org For example, the natural compound capsaicin (B1668287) has been shown to bind non-covalently to the Kelch domain, acting as an allosteric modulator and disrupting the Keap1-Nrf2 interaction. elifesciences.org

A class of non-covalent probes is specifically designed to directly obstruct the protein-protein interaction (PPI) between Keap1 and Nrf2. google.comnih.gov These molecules act as direct inhibitors by binding to crucial "hot spots" at the interface of the two proteins. rcsb.orgresearchgate.net The interaction primarily occurs between the Kelch domain of Keap1 and the DLG and ETGE motifs in the Neh2 domain of Nrf2. maayanlab.cloud Probes that mimic these motifs can competitively bind to the Kelch domain, displacing Nrf2 and preventing its degradation. google.comresearchgate.net This approach is considered an attractive strategy as the specificity of these inhibitors may avoid off-target effects associated with reactive electrophiles. google.comnih.gov

Covalent Modification of Keap1 Cysteine Residues

Impact on Keap1 E3 Ubiquitin Ligase Activity and Nrf2 Turnover

The primary result of probe interaction with Keap1, whether covalent or non-covalent, is the impairment of Keap1's role as a substrate adaptor for the Cul3-Rbx1 E3 ubiquitin ligase complex. maayanlab.cloudnih.gov This complex targets Nrf2 for polyubiquitination and subsequent degradation by the proteasome. maayanlab.cloudplos.org By inducing conformational changes or directly blocking the Nrf2 binding site, probes prevent Keap1 from effectively presenting Nrf2 to the ubiquitination machinery. liverpool.ac.ukresearchgate.net This inhibition of Keap1's E3 ligase function leads to a dramatic decrease in the rate of Nrf2 turnover. researchgate.netbiorxiv.org As a result, newly synthesized Nrf2 is no longer efficiently degraded, allowing its concentration to increase within the cell, which triggers its translocation to the nucleus and subsequent activation of target gene transcription. maayanlab.cloudbiorxiv.org

Table of Mentioned Compounds

Compound Name
Capsaicin
Cul3
Keap1
Nrf2
Rbx1

Inhibition of Nrf2 Ubiquitination

The fundamental mechanism by which Keap1-Nrf2 probes function is by inhibiting the Keap1-mediated ubiquitination of Nrf2. nih.govplos.org This is achieved primarily through two distinct strategies: covalent modification of Keap1 or non-covalent inhibition of the Keap1-Nrf2 protein-protein interaction (PPI).

Covalent Modification: Many Keap1-Nrf2 probes are electrophiles that covalently modify highly reactive cysteine residues on the Keap1 protein. acs.orgresearchgate.net Human Keap1 possesses 27 cysteine residues, with a subset acting as sensors for oxidative and electrophilic stress. researchgate.netfrontiersin.org Key functional sensor cysteines, including Cys151, Cys273, and Cys288, are prominent targets for these probes. researchgate.netnih.gov Modification of these thiols by electrophilic probes like sulforaphane (SF) or 5,6-dihydrocyclopenta-1,2-dithiole-3-thione (CPDT) induces conformational changes in Keap1. plos.orgresearchgate.net This structural alteration disrupts the proper orientation of the Keap1-Nrf2 complex, rendering the E3 ligase unable to efficiently polyubiquitinate Nrf2. mdpi.comresearchgate.net One model, the "hinge and latch" model, posits that these modifications disrupt the interaction with Nrf2, misaligning the lysine (B10760008) residues within Nrf2 that are normally targeted for ubiquitination. researchgate.net Another model suggests that modification of Cys151 can cause the dissociation of Cul3 from Keap1, thereby dismantling the functional E3 ligase complex. nih.govnih.gov

Protein-Protein Interaction (PPI) Inhibition: A newer class of probes functions by directly and non-covalently blocking the binding interface between Keap1 and Nrf2. acs.org Keap1 interacts with Nrf2 through two binding motifs in the Nrf2 Neh2 domain: a high-affinity "ETGE" motif and a low-affinity "DLG" motif. acs.orgijbs.com Non-electrophilic PPI inhibitors are designed to occupy the binding pocket on Keap1's Kelch domain, thus competitively preventing its interaction with Nrf2. acs.org This approach avoids the potential for off-target reactions associated with reactive electrophiles and may offer improved specificity. acs.org

Regardless of the specific mechanism, the outcome is the cessation of Nrf2 ubiquitination, which is the critical first step in its activation. nih.govplos.org

Stabilization of Nrf2 Protein Levels

Under normal physiological conditions, the constant ubiquitination of Nrf2 marks it for rapid degradation by the proteasome, resulting in a very short protein half-life of approximately 20 minutes. nih.govwikipedia.org By inhibiting ubiquitination, Keap1-Nrf2 probes effectively rescue the Nrf2 protein from this degradation pathway. nih.gov

This inhibition of degradation leads to a rapid stabilization and accumulation of newly synthesized Nrf2 protein within the cell. nih.govoup.com Studies using probes such as tert-butylhydroquinone (B1681946) (tBHQ) and 3H-1,2-dithiole-3-thione (D3T) have demonstrated that this effect occurs at the protein level, without altering Nrf2 messenger RNA (mRNA) levels. plos.orgoup.com For instance, treatment with tBHQ was shown to increase the abundance of Nrf2 protein without affecting its transcript levels. oup.com Similarly, D3T treatment significantly increases Nrf2 protein levels. plos.org Cycloheximide (CHX) chase analysis, an assay to measure protein stability, has confirmed that probes like D3T and ethanol (B145695) delay the degradation of the Nrf2 protein, thereby enhancing its stability and leading to elevated cellular concentrations. nih.gov

Downstream Consequences of Nrf2 Stabilization

The accumulation of stabilized Nrf2 protein triggers a cascade of events that culminates in a robust antioxidant and cytoprotective gene expression program.

Nuclear Translocation of Nrf2

Once Nrf2 is stabilized and accumulates in the cytoplasm, it is no longer tethered by the Keap1 degradation machinery. wikipedia.orgbioscientifica.com This allows the newly synthesized and stabilized Nrf2 to translocate into the nucleus. oup.comresearchgate.net This movement is a critical step, as Nrf2 must enter the nucleus to function as a transcription factor. bioscientifica.comoup.com The accumulation of Nrf2 in the nucleus is a hallmark of its activation by chemical probes and other inducers. nih.govwikipedia.org

Binding of Nrf2 to Antioxidant Response Elements (AREs)

Inside the nucleus, Nrf2 does not act alone. It forms a heterodimer with small Maf (musculoaponeurotic fibrosarcoma) proteins (e.g., MAFG, MAFK). wikipedia.orgoup.compnas.org This Nrf2-sMaf heterodimer is the functional DNA-binding complex. plos.org The complex recognizes and binds to specific DNA sequences known as Antioxidant Response Elements (AREs), which have a core sequence of TGA****GC. bioscientifica.com These AREs are located in the promoter and enhancer regions of a large battery of Nrf2 target genes. wikipedia.orgbioscientifica.compnas.org Chromatin immunoprecipitation (ChIP) assays have definitively shown that Nrf2 activators enhance the recruitment of Nrf2 to the AREs of target gene promoters, such as the COX2 promoter following tBHQ treatment. ahajournals.org

Transcriptional Activation of Nrf2-Target Genes

The binding of the Nrf2-sMaf heterodimer to AREs initiates the transcription of hundreds of downstream target genes. mdpi.comoup.com This transcriptional program constitutes the core of the cellular antioxidant and detoxification response. nih.gov Nrf2-regulated genes encode a wide variety of proteins, including:

Phase II Detoxification Enzymes: Such as NAD(P)H quinone oxidoreductase 1 (NQO1) and Glutathione (B108866) S-transferases (GSTs). researchgate.netnih.gov

Antioxidant Proteins: Including heme oxygenase-1 (HMOX1) and subunits of glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis. researchgate.netnih.gov

Proteins involved in NADPH regeneration, drug transport, and proteasome function. mdpi.comijbs.com

The coordinated upregulation of these genes enhances the cell's capacity to neutralize reactive oxygen species (ROS), detoxify electrophiles and xenobiotics, and maintain protein homeostasis, thereby protecting the cell from damage. plos.orgnih.gov

Representative Nrf2 Target GenesFunction
NQO1 (NAD(P)H Quinone Dehydrogenase 1)Detoxification of quinones, antioxidant defense.
HMOX1 (Heme Oxygenase 1)Heme catabolism, production of the antioxidant bilirubin.
GCLC/GCLM (Glutamate-Cysteine Ligase Catalytic/Modifier Subunits)Rate-limiting enzymes in glutathione (GSH) synthesis.
GSTs (Glutathione S-Transferases)Conjugation of toxins with glutathione for detoxification.
ABCC3 (ATP Binding Cassette Subfamily C Member 3)A drug transporter involved in efflux of xenobiotics. plos.org
CES1 (Carboxylesterase 1)Hydrolysis of esters and carbamates. plos.org

Selectivity and Specificity Considerations for Keap1-Nrf2 Probes

While Keap1-Nrf2 probes are powerful tools, their selectivity and specificity are critical considerations. Probes can be broadly categorized into electrophilic covalent modifiers and non-covalent PPI inhibitors, each with distinct specificity profiles.

Electrophilic probes, such as dimethyl fumarate (B1241708) (DMF) and sulforaphane, activate Nrf2 by covalently modifying Keap1 cysteines. acs.orgfrontiersin.org A significant drawback of this class is their inherent reactivity, which can lead to off-target modifications of other cellular proteins, potentially causing unintended biological effects. acs.org The effectiveness and specificity of probes like DMF can be low, limiting their broad application. frontiersin.org

In contrast, non-covalent PPI inhibitors are designed for greater target specificity. acs.org These molecules are intended to bind specifically to the Nrf2-binding pocket on the Keap1 Kelch domain, which should theoretically result in fewer off-target interactions compared to reactive electrophiles. acs.org However, even within this class, achieving high selectivity remains a challenge, and further work is needed to assess compound selectivity toward the Keap1 Kelch domain. researchgate.net

Analysis of Off-Target Interactions at the Molecular Level

A significant challenge in the development of Keap1-Nrf2 probes is the potential for off-target interactions, which can lead to unintended biological consequences. These interactions can occur through several mechanisms, particularly with electrophilic probes, but also with non-covalent inhibitors.

Electrophilic probes, by their nature, are reactive species that can covalently modify cysteine residues on proteins other than Keap1. nih.govresearchgate.net This lack of specificity can result in the modulation of various cellular signaling pathways, leading to off-target effects. mdpi.com For instance, bardoxolone (B1667749) methyl, an electrophilic triterpenoid, is a potent Nrf2 activator but has been associated with off-target toxicities, likely due to its reactivity with numerous cellular nucleophiles. nih.gov

Even non-covalent inhibitors, designed for greater specificity, are not entirely immune to off-target interactions. A primary concern is their potential to bind to other proteins containing a Kelch domain. The human genome encodes for numerous Kelch-like proteins (KLHLs), many of which share structural similarities with the Kelch domain of Keap1. researchgate.netnih.gov Small molecule inhibitors designed to fit into the Nrf2-binding pocket of Keap1 may inadvertently bind to the Kelch domains of other KLHL family members, potentially disrupting their normal function. nih.gov This highlights the importance of thorough selectivity profiling against a panel of related proteins.

Furthermore, the disruption of the Keap1-Nrf2 interaction can itself have broader consequences beyond the activation of the ARE pathway. Keap1 is known to interact with other proteins besides Nrf2, such as p62/SQSTM1, which is involved in autophagy. nih.gov Probes that displace Nrf2 from Keap1 may also affect these other interactions, leading to a cascade of downstream effects that may not be directly related to Nrf2 activation. nih.gov

Probe TypePotential Off-Target InteractionMolecular Consequence
Electrophilic Probes (e.g., Bardoxolone Methyl) Covalent modification of cysteine residues on various proteins.Alteration of multiple signaling pathways, potential for toxicity. nih.govresearchgate.net
Non-Covalent Probes Binding to Kelch domains of other KLHL family proteins.Inhibition of the function of other Kelch-like proteins, leading to unforeseen cellular effects. researchgate.netnih.gov
Both Probe Types Alteration of Keap1's interaction with other binding partners (e.g., p62/SQSTM1).Disruption of other cellular processes regulated by Keap1, such as autophagy. nih.govnih.gov

Design and Synthetic Strategies for Keap1 Nrf2 Chemical Probes

Structural Basis for Keap1-Nrf2 Interaction and Probe Design

A thorough understanding of the three-dimensional structure of the Keap1-Nrf2 complex is fundamental to the rational design of effective chemical probes.

Crystallographic and Cryo-EM Insights into Keap1 Kelch Domain and Nrf2 ETGE/DLG Motifs

The interaction between Keap1 and Nrf2 is primarily mediated by the C-terminal Kelch domain of Keap1 and two specific binding motifs within the N-terminal Neh2 domain of Nrf2. nih.gov The Keap1 protein forms a homodimer, with each monomer containing a Kelch domain that presents a six-bladed β-propeller structure. bohrium.comnih.gov This β-propeller architecture creates a binding pocket on its top face.

Nrf2 possesses two key binding motifs, the high-affinity 'ETGE' motif and the lower-affinity 'DLG' motif. nih.govbiorxiv.org Crystallographic studies of the Keap1 Kelch domain in complex with peptides derived from these Nrf2 motifs have provided detailed atomic-level insights into their binding modes. embopress.org The ETGE motif binds with a significantly higher affinity (nanomolar range) compared to the DLG motif (micromolar range). oup.com The current understanding suggests a "hinge and latch" mechanism where the high-affinity ETGE motif acts as a hinge, remaining bound, while the lower-affinity DLG motif can dissociate, acting as a latch, which is a critical step in Nrf2 activation. researchgate.net

The crystal structure of the Keap1 Kelch domain bound to an Nrf2-derived peptide containing the ETGE motif reveals that the peptide adopts a β-turn conformation. embopress.org This conformation fits snugly into the binding pocket of the Kelch domain, with the glutamate (B1630785) residues of the motif forming crucial hydrogen bonds with highly conserved arginine residues in Keap1. embopress.org Low-resolution electron microscopy models of the full-length Keap1 homodimer support a two-site binding model where a single Nrf2 molecule can bridge the two Kelch domains of the Keap1 dimer. bohrium.com

Identification of Key Binding Pockets and Interaction Surfaces on Keap1

The binding interface on the Keap1 Kelch domain can be divided into several sub-pockets (P1-P5) that accommodate the side chains of the Nrf2 motifs. mdpi.com The high-affinity interaction of the ETGE motif is characterized by a network of salt bridges and hydrogen bonds. Specifically, the glutamic acid residues (E79 and E82) in the ETGE motif of Nrf2 form critical interactions with three arginine residues (R380, R415, and R483) in the Keap1 binding pocket. acs.org In addition to these charged interactions, several tyrosine residues (Y334, Y525, Y572) and serine residues (S363, S508, S555, S602) in Keap1 also contribute to the binding affinity through hydrogen bonds and hydrophobic contacts. embopress.orgmdpi.com

Mutagenesis studies have confirmed the importance of these residues. For instance, substituting key arginine or tyrosine residues in Keap1 significantly impairs its ability to bind Nrf2 and repress its activity. embopress.org This detailed structural and functional information provides a precise roadmap for the design of small molecules that can competitively inhibit the Keap1-Nrf2 interaction by occupying these key binding pockets and mimicking the interactions of the native Nrf2 motifs.

Rational Probe Design Approaches

The detailed structural knowledge of the Keap1-Nrf2 interface has enabled the application of various rational drug design strategies to develop potent and specific chemical probes.

Structure-Based Drug Design (SBDD) Principles Applied to Keap1-Nrf2 Probes

Structure-based drug design (SBDD) has been a cornerstone in the development of Keap1-Nrf2 inhibitors. This approach leverages the 3D structure of the Keap1 Kelch domain to design molecules that fit into the Nrf2 binding site. By analyzing the co-crystal structures of Keap1 with Nrf2 peptides or small molecule inhibitors, researchers can identify key pharmacophoric features required for high-affinity binding. researchgate.net

One successful SBDD strategy involves molecular hybridization. For example, a series of isothiocyanate-containing naphthalensulfonamides were designed by combining structural features of a known naphthalensulfonamide inhibitor, NXPZ-2, and the natural Nrf2 activator, sulforaphane (B1684495). nih.gov This led to the development of compound SCN-16, which demonstrated potent inhibition of the Keap1-Nrf2 PPI. nih.gov Molecular docking studies are frequently employed to predict the binding modes of designed compounds and to rationalize their structure-activity relationships (SAR). nih.govnih.gov These studies help in optimizing the lead compounds to achieve better binding affinity and cellular activity.

Fragment-Based Drug Discovery (FBDD) in Keap1-Nrf2 Probe Identification

Fragment-based drug discovery (FBDD) has emerged as a powerful alternative for identifying novel chemical scaffolds for Keap1-Nrf2 inhibitors. nih.gov FBDD involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify weak but efficient binders to the target protein. nih.gov These initial fragment hits can then be elaborated and optimized into more potent lead compounds.

A notable FBDD campaign screened 2,500 fragments using a combination of biophysical techniques such as fluorescence polarization (FP), thermal shift assay (TSA), and surface plasmon resonance (SPR), with hit validation by saturation transfer difference (STD) NMR. nih.govresearchgate.net This effort led to the identification of 28 high-priority hits. nih.govresearchgate.net Subsequent co-crystallization of 13 of these fragments with the Keap1 Kelch domain revealed that they primarily bind in the P4 and P5 subpockets. nih.govacs.org This information was then used to guide the structure-based optimization of these fragments, resulting in the development of high-affinity, cell-active noncovalent inhibitors. nih.govresearchgate.net For instance, the fragment-to-lead optimization of a weak fragment hit led to the discovery of KI-696, a potent and selective Keap1 inhibitor. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling for Probe Optimization

Computational chemistry and molecular modeling play a crucial role in the design and optimization of Keap1-Nrf2 probes. pcbiochemres.com Molecular docking simulations are widely used to screen virtual compound libraries and to predict the binding poses of potential inhibitors within the Keap1 Kelch domain. pcbiochemres.commdpi.com These simulations help in prioritizing compounds for synthesis and biological evaluation.

Beyond simple docking, more advanced computational techniques like molecular dynamics (MD) simulations and free energy calculations are employed to gain a deeper understanding of the protein-ligand interactions. mdpi.com MD simulations can reveal the dynamic behavior of the Keap1-inhibitor complex and assess the stability of the predicted binding modes. nih.govmdpi.com For example, MD studies have highlighted the importance of specific residues like Arg483 in maintaining the stability of the inhibitor-protein complex through strong electrostatic interactions. mdpi.com

Quantitative structure-activity relationship (QSAR) analysis is another computational tool used to build mathematical models that correlate the chemical structures of compounds with their biological activities. pcbiochemres.com These models can then be used to predict the potency of new, unsynthesized analogs, thereby accelerating the optimization process. The integration of these computational approaches with experimental techniques provides a powerful platform for the rational design of novel and effective Keap1-Nrf2 chemical probes. pcbiochemres.com

Synthetic Methodologies for this compound Generation

The creation of effective Keap1-Nrf2 probes relies on a range of synthetic chemistry techniques, from traditional multi-step synthesis to modern high-throughput methods.

The foundation of many Keap1-Nrf2 small molecule probes is a central "core scaffold," which is constructed through multi-step organic synthesis. This classical approach allows for the precise, step-by-step assembly of complex molecular architectures from simpler, commercially available starting materials. For instance, researchers have focused on optimizing scaffolds like the 1,4-diaminonaphthalene core, a classic structure for non-covalent Keap1-Nrf2 PPI inhibitors. nih.gov Synthetic efforts have led to the development of derivatives based on a benzene (B151609) scaffold, aiming to enrich the structural diversity of potent inhibitors. nih.gov Another example includes the synthesis of tetrahydroisoquinoline (THIQ) analogs, which were among the first reported small-molecule direct inhibitors of the Keap1-Nrf2 PPI. researchgate.net The synthesis of electrophilic probes also involves multi-step procedures, such as the creation of sulforaphane analogs where the reactive isothiocyanate group is replaced with a sulfoxythiocarbamate group to form more stable adducts with Keap1 for mechanistic studies. pnas.org This methodical approach enables fine-tuning of the molecule's properties to enhance binding affinity and cellular activity.

To accelerate the discovery of new Keap1-Nrf2 probes, researchers have turned to combinatorial chemistry and the synthesis of large compound libraries. diva-portal.org These strategies allow for the rapid generation of a vast number of structurally related molecules, which can then be screened for activity. A prominent approach is structure-based virtual screening, where computational docking is used to assess the binding of millions of compounds from virtual "on-demand" libraries to the Keap1 protein. diva-portal.orggoogle.com Promising hits identified in silico can then be synthesized for experimental validation. google.com This high-throughput methodology is particularly useful for identifying novel scaffolds that can serve as starting points for further optimization. diva-portal.org For example, a multi-stage virtual screen of billions of compounds led to the identification of small-molecule PPI inhibitors with nanomolar affinities for Keap1 in vitro. ceon.rs These library-based approaches significantly expand the chemical space explored, increasing the probability of discovering potent and selective Keap1-Nrf2 probes.

To transform a binding molecule into a useful research probe, it is often necessary to attach a reporter tag. The introduction of fluorescent and affinity tags is a key step in developing tools for various biochemical and cell-based assays. nih.govnih.gov

Fluorescent Tags: Fluorescently labeled probes are essential for techniques like Fluorescence Polarization (FP) assays, which are widely used for high-throughput screening of Keap1-Nrf2 interaction inhibitors. nih.govgoogle.comnih.gov Typically, a peptide sequence from the Nrf2 protein (often containing the high-affinity ETGE binding motif) is synthesized and then chemically linked to a fluorescent dye such as fluorescein (B123965) isothiocyanate (FITC) or a cyanine (B1664457) dye. nih.govnih.gov The length and sequence of the peptide, as well as the nature of the dye, are optimized to achieve high binding affinity and a large dynamic range in the assay. nih.govgoogle.com These fluorescent probes allow for the direct measurement of binding to the Keap1 Kelch domain and the displacement of the probe by potential inhibitors. nih.gov

Affinity Tags: Affinity tags, such as biotin (B1667282), are incorporated into probes to facilitate the isolation and identification of their binding partners from complex biological mixtures. nih.gov A probe containing a biotin tag can be used in pull-down assays, where it is incubated with cell lysates. nih.gov The probe and any bound proteins (like Keap1) are then captured using streptavidin-coated beads. nih.gov This allows for the confirmation of target engagement in a cellular context. Researchers have successfully developed dual-purpose probes containing both a biotin tag for pull-down experiments and a fluorescent tag for microscopy. nih.gov Other strategies include adding fatty acid tags to peptide probes to improve cell permeability. cam.ac.uk

Table 1: Synthetic Strategies for this compound Development

Methodology Description Application / Purpose Example Compound/Probe Type
Multi-Step Organic Synthesis Step-wise construction of complex molecules from simple precursors. Creation of core scaffolds with optimized binding properties. Tetrahydroisoquinoline (THIQ) analogs, Benzene-based scaffolds. nih.govresearchgate.net
Combinatorial Chemistry & Library Synthesis Rapid generation and screening of large numbers of diverse compounds. High-throughput discovery of novel inhibitor scaffolds. Virtual screening hits, Nature-inspired macrocycles. diva-portal.orgceon.rs
Fluorescent Tagging Covalent attachment of a fluorescent dye (e.g., FITC) to a core molecule or peptide. Enabling Fluorescence Polarization (FP) assays and fluorescence microscopy. FITC-labeled 9mer Nrf2 peptide. nih.govgoogle.com
Affinity Tagging Covalent attachment of an affinity handle (e.g., biotin) to a probe. Target engagement confirmation via pull-down assays from cell lysates. Biotinylated PPI inhibitors. nih.gov

Classification of Keap1-Nrf2 Chemical Probe Families

Keap1-Nrf2 chemical probes can be broadly categorized into two main families based on their mechanism of action: electrophilic probes that form covalent bonds with Keap1, and non-electrophilic probes that physically disrupt the protein-protein interaction.

Electrophilic probes, also known as indirect inhibitors or Nrf2 activators, function by covalently modifying highly reactive cysteine residues on the Keap1 protein. nih.govdovepress.com This modification induces a conformational change in Keap1, which impairs its ability to target Nrf2 for degradation, leading to Nrf2 stabilization and accumulation. tandfonline.com These probes are often characterized as "soft" electrophiles that show a preference for reacting with soft nucleophiles like the thiol groups of cysteine. researchgate.net

Michael Acceptors: This is a prominent class of electrophilic probes, characterized by an olefin or acetylene (B1199291) group conjugated to an electron-withdrawing group. nih.gov This structure makes them susceptible to nucleophilic attack by the cysteine thiolates in Keap1. nih.gov A well-known example is curcumin (B1669340), which contains two Michael acceptor groups and effectively activates the Keap1-Nrf2 pathway. nih.gov Other phytochemicals, such as chalcones, also fall into this category. dovepress.com

Isothiocyanates: The isothiocyanate group (–N=C=S) contains a highly electrophilic carbon atom that readily reacts with sulfhydryl groups. nih.gov The most studied example is sulforaphane, a natural compound from cruciferous vegetables. pnas.orgpnas.org The reaction of an isothiocyanate with a cysteine residue on Keap1 results in the formation of a dithiocarbamate (B8719985) adduct. pnas.orgnih.gov

Dithiocarbamates: A dithiocarbamate is the functional group formed upon the reaction of an isothiocyanate with a thiol. nih.gov Therefore, in the context of Keap1-Nrf2 probes, dithiocarbamates represent the covalent adduct formed between an isothiocyanate probe (like sulforaphane) and a Keap1 cysteine residue. pnas.org This covalent modification is believed to be the key event that disrupts Keap1's function. nih.gov

In contrast to electrophiles, non-electrophilic probes are designed to directly and non-covalently inhibit the Keap1-Nrf2 protein-protein interaction (PPI). ceon.rsnih.gov These probes typically work by binding to the Kelch domain of Keap1, the same pocket where Nrf2 binds, thereby competitively blocking the interaction. ceon.rs This class of inhibitors is of great interest as they may offer improved selectivity and a different pharmacological profile compared to reactive electrophiles. acs.orgacs.org

Peptidomimetics: This class of probes is designed to mimic the structure and function of the native Nrf2 peptides that bind to Keap1. The interaction is primarily mediated by two binding motifs in Nrf2, a high-affinity 'ETGE' motif and a low-affinity 'DLG' motif. acs.org Peptidomimetic probes are often based on these sequences. For example, the 9mer peptide LDEETGEFL has been identified as a minimal binding sequence. nih.gov To improve stability and cell permeability, these peptides can be modified, for instance, through macrocyclization to create "stapled" or cyclic peptides, which constrain the peptide into its bioactive conformation. cam.ac.ukcore.ac.uk

Small Molecule PPI Inhibitors: These are non-peptidic small molecules designed to fit into the Nrf2 binding pocket on Keap1. Several chemical scaffolds have been identified. One notable class is the phenyl bis-sulfonamides . acs.orgacs.org Structural studies have shown that these compounds can bind to Keap1 in a "peptidomimetic" conformation that resembles how the native Nrf2 ETGE peptide binds. acs.orgacs.org Other scaffolds include tetrahydroisoquinolines (THIQs) and derivatives of 1,4-diaminonaphthalene. nih.govresearchgate.nettandfonline.com The development of these molecules often relies on structure-based design and high-throughput screening to identify compounds that potently disrupt the Keap1-Nrf2 PPI. ceon.rstandfonline.com

Table 2: Classification of Keap1-Nrf2 Chemical Probes

Family Mechanism of Action Sub-Class Examples
Electrophilic Probes Covalent modification of cysteine residues on Keap1. nih.govdovepress.com Michael Acceptors Curcumin, Chalcones. nih.govdovepress.com
Isothiocyanates Sulforaphane, Phenethyl isothiocyanate (PEITC). nih.gov
Dithiocarbamates Adduct formed from isothiocyanate reaction with Keap1 cysteines. pnas.org
Non-Electrophilic Probes Competitive, non-covalent disruption of the Keap1-Nrf2 PPI. ceon.rsnih.gov Peptidomimetics Cyclic peptides, Stapled peptides based on Nrf2 ETGE motif. cam.ac.ukcore.ac.uk
Small Molecule PPI Inhibitors Phenyl bis-sulfonamides, Tetrahydroisoquinolines (THIQs). researchgate.netacs.org

Table of Mentioned Compounds

Compound Name Abbreviation Class / Type
Curcumin - Electrophilic; Michael Acceptor
Sulforaphane SFN Electrophilic; Isothiocyanate
Phenethyl isothiocyanate PEITC Electrophilic; Isothiocyanate
Tetrahydroisoquinoline THIQ Non-Electrophilic; Small Molecule PPI Inhibitor
Phenyl bis-sulfonamide - Non-Electrophilic; Small Molecule PPI Inhibitor
Fluorescein isothiocyanate FITC Fluorescent Tag

Applications of Keap1 Nrf2 Probes in Biological Research

Elucidating Fundamental Keap1-Nrf2 Pathway Biology

Chemical probes have been instrumental in advancing our understanding of the core mechanics of the Keap1-Nrf2 pathway. By either disrupting the Keap1-Nrf2 protein-protein interaction (PPI) or modifying key cysteine residues on Keap1, these probes trigger the nuclear translocation and accumulation of Nrf2, leading to the activation of its downstream transcriptional programs. researchgate.netnih.govnih.gov

Mapping Nrf2-Dependent Transcriptional Networks

The activation of Nrf2 by chemical probes has been a cornerstone in identifying the vast network of genes under its control. nih.gov Studies utilizing these probes, in conjunction with techniques like chromatin immunoprecipitation sequencing (ChIP-Seq) and microarray analysis, have successfully mapped the global binding sites of Nrf2. nih.govoup.com

For instance, treatment of human lymphoblastoid cells with the isothiocyanate sulforaphane (B1684495), a well-known Nrf2 activator, led to the identification of 849 total binding regions for NRF2. oup.com This comprehensive mapping revealed a host of novel Nrf2 target genes in humans. oup.com Subsequent validation using siRNA-mediated Nrf2 silencing confirmed the regulation of many of these newly identified genes, including Retinoid X Receptor Alpha (RXRA). oup.com

Similarly, in primary human hepatocytes, genetic modulation of NRF2 activity through siRNA against NRF2 (downregulation) and KEAP1 (upregulation) identified 108 unique genes positively controlled by NRF2 and 15 unique genes negatively controlled by NRF2. liverpool.ac.uk The expression of these genes was further validated by pharmacological activation of NRF2 with sulforaphane. liverpool.ac.uk These studies not only confirm known Nrf2 targets like NQO1 and HMOX1 but also uncover novel targets involved in diverse cellular functions. nih.govoup.comliverpool.ac.ukplos.org

Analysis TypeCell/Organism ModelKey FindingsReference
ChIP-Seq & MicroarrayHuman Lymphoblastoid CellsIdentified 849 NRF2 binding sites and novel targets like RXRA upon sulforaphane treatment. oup.com
Microarray & siRNAPrimary Human HepatocytesIdentified 108 positively and 15 negatively regulated genes by NRF2. liverpool.ac.uk
ChIP-Seq & MicroarrayMouse Embryonic FibroblastsIdentified 645 basal and 654 inducible direct targets of Nrf2. nih.gov
Network Inference AlgorithmsMouse LungIdentified novel Nrf2 regulatory targets like Als2. plos.org

Investigating the Role of Nrf2 in Specific Cellular Processes (e.g., Autophagy, Metabolism, Ferroptosis)

Keap1-Nrf2 probes have been pivotal in elucidating the role of Nrf2 in a variety of cellular processes beyond its canonical antioxidant response.

Autophagy: The interplay between Nrf2 and autophagy is complex. The autophagy substrate p62 can modulate Nrf2 activity and contribute to the suppression of ferroptosis. acs.org Inhibition of autophagy leads to the accumulation of p62, which then interacts with Keap1, promoting Nrf2 translocation to the nucleus. acs.org This suggests a feedback loop where autophagy status influences Nrf2 activity.

Metabolism: Nrf2 has been shown to regulate genes involved in metabolic pathways. In human lung cancer cells, Nrf2 can activate genes related to glucose metabolism, thereby facilitating cell proliferation. tandfonline.com Furthermore, studies in mouse liver have indicated that Nrf2 activates genes involved in lipid metabolism. tandfonline.com

Ferroptosis: Ferroptosis, an iron-dependent form of programmed cell death, is intricately regulated by the Keap1-Nrf2 pathway. frontiersin.org Nrf2 controls the expression of several key proteins involved in iron homeostasis and lipid peroxidation, such as GPX4, SLC7A11, and HO-1. mdpi.comnih.gov Activation of the p62-Keap1-Nrf2 pathway has been shown to inhibit ferroptosis in liver cancer cells. frontiersin.org Studies have demonstrated that autophagy inhibition can protect against alcohol-induced ferroptosis by activating this very pathway. acs.org

Defining Tissue-Specific and Cell Type-Specific Nrf2 Regulation

The effects of Nrf2 activation are not uniform across all tissues and cell types. Research using Nrf2-activating probes in zebrafish embryos has revealed tissue-restricted induction of Nrf2 target genes. nih.gov For example, the induction of genes like gstp1 was observed predominantly in the nose, gills, and liver, with gene-specific variations in the level of induction. nih.gov This tissue-specific regulation is likely influenced by the differential expression of Nrf2 itself and the presence of other tissue-specific transcription factors that can modulate Nrf2's activity. tandfonline.comnih.gov

In a study on zebrafish embryos, exposure to Nrf2 activators sulforaphane and tBHQ at different developmental stages resulted in distinct tissue-specific Nrf2a nuclear localization and downstream changes in protein S-glutathionylation. mdpi.com This highlights the dynamic and context-dependent nature of Nrf2 regulation during development.

Uncovering Novel Upstream Regulators and Downstream Targets of Nrf2

The use of chemical probes has facilitated the discovery of new players in the Keap1-Nrf2 signaling cascade. Quantitative proteomic analyses in human endothelial cells where Nrf2 was knocked out using CRISPR/Cas9 identified 361 differentially regulated proteins. nih.gov Further analysis revealed a highly interconnected network where 70 of these proteins directly interact with Nrf2, implicating Nrf2 in processes like the regulation of the actin cytoskeleton, ER stress, and angiogenesis. nih.gov

Furthermore, investigations into the transcriptional regulation of Nrf2 have identified noncoding RNAs as important modulators. mdpi.com For instance, the long non-coding RNA NMRAL2P was identified as a direct target of Nrf2 and a downstream regulator of NQO1 activation in colon cancer cells treated with sulforaphane. mdpi.com

Target Validation and Lead Identification in Preclinical Drug Discovery Research

The Keap1-Nrf2 pathway is a recognized therapeutic target for a range of diseases characterized by oxidative stress and inflammation. ceon.rs Chemical probes have been essential in validating this pathway for drug discovery and in identifying lead compounds for further development. google.com

Confirming Keap1-Nrf2 as a Modulatable Target for Research Purposes

The development of specific and potent chemical probes has provided unequivocal evidence that the Keap1-Nrf2 interaction is a druggable target. ceon.rsresearchgate.net High-throughput screening campaigns utilizing assays like fluorescence polarization (FP) have successfully identified small-molecule inhibitors of this interaction. researchgate.netbroadinstitute.orgnih.gov

For example, a high-throughput screen of the MLPCN library identified a small molecule, later designated ML334 (LH601A), as a first-in-class direct inhibitor of the Keap1-Nrf2 PPI. researchgate.netbroadinstitute.org This compound demonstrated functional activity in both an ARE gene reporter assay and an Nrf2 nuclear translocation assay, confirming its on-target mechanism. broadinstitute.org

Fragment-based drug discovery approaches have also yielded potent inhibitors. X-ray crystallographic screening identified fragment hits that were optimized into nanomolar affinity binders for Keap1, providing high-quality chemical probes to explore the therapeutic potential of disrupting the Keap1-Nrf2 interaction. astx.com

The development of fluorescently labeled Nrf2 peptide probes, such as FITC-labelled Keap1-Nrf2 probe, has further refined the screening process, allowing for the accurate determination of binding affinities of potential inhibitors in FP displacement assays. nih.govtocris.com

Probe/CompoundMethod of Identification/DevelopmentKey CharacteristicsReference
ML334 (LH601A)High-Throughput Screening (HTS)First-in-class direct inhibitor of Keap1-Nrf2 PPI. researchgate.netbroadinstitute.org
Mono-acidic inhibitorsFragment-Based DiscoveryNanomolar affinity for Keap1, activates Nrf2 response in cells. astx.com
FITC-labelled this compoundPeptide SynthesisFluorescent peptide for FP displacement assays (Kd = 22.3 nM). tocris.com
P1 and P2 probesSynthesis based on compound 6Biotin-tagged (P1) and FITC-tagged (P2) probes for pull-down and fluorescence microscopy. nih.gov

Identifying and Optimizing Chemical Leads for Future Therapeutic Exploration

The discovery of small molecules that can modulate the Keap1-Nrf2 protein-protein interaction (PPI) is a significant area of research for developing therapeutics against diseases linked to oxidative stress. google.commdpi.com The process often begins with high-throughput screening (HTS) to identify initial "hit" compounds. google.com These hits then undergo a rigorous process of lead optimization to improve their potency, selectivity, and pharmacokinetic properties. google.comacs.org

A key strategy in this process is structure-based drug design, which relies on the co-crystal structures of Keap1 with inhibitors. google.com This allows for the rational design of modifications to the chemical scaffold of a hit compound to enhance its binding affinity and cellular activity. For instance, researchers have utilized techniques like X-ray crystallography to visualize how a compound binds to the Keap1 Kelch domain, the primary site of interaction with Nrf2. google.comresearchgate.net This structural information guides the chemical synthesis of new analogs with improved characteristics.

One approach to optimization involves targeting specific "hot spots" in the Keap1 binding pocket, such as the amino acid residue Ser602. acs.org By designing molecules that form favorable interactions with these key residues, researchers can significantly enhance binding affinity. Another strategy focuses on improving the physicochemical properties of the inhibitors, such as their aqueous solubility, metabolic stability, and cell membrane permeability, which are crucial for their effectiveness in a biological system. acs.orgresearchgate.net This can involve modifications like incorporating a thiazolidinone moiety to shield key pharmacophores. researchgate.net

The effectiveness of these optimized compounds is then evaluated through various in vitro and cellular assays. Fluorescence Polarization (FP) assays are commonly used to measure the ability of a compound to disrupt the Keap1-Nrf2 interaction in vitro. mdpi.comtocris.com Cellular assays, such as those measuring the activation of the Antioxidant Response Element (ARE), provide evidence of the compound's ability to upregulate Nrf2 target genes in a cellular context. google.comresearchgate.net Promising lead compounds identified through these iterative cycles of design, synthesis, and testing can then be advanced into further preclinical development. nih.gov

Phenotypic Screening Strategies Using Keap1-Nrf2 Probes

Phenotypic screening offers an alternative and complementary approach to target-based drug discovery. Instead of screening for molecules that bind to a specific protein, phenotypic screens identify compounds that produce a desired biological effect in cells or organisms, without prior knowledge of the molecular target. researchgate.net This approach is particularly valuable for complex diseases where the underlying mechanisms are not fully understood. rsc.org

In the context of the Keap1-Nrf2 pathway, phenotypic screening can be used to identify compounds that protect cells from oxidative stress-induced damage. For example, a screen could involve exposing neuronal cells to a neurotoxin and then identifying small molecules that promote cell survival. rsc.org A compound identified in such a screen, like inflachromene (B608102) (ICM), was later found to target Keap1 and activate the Nrf2 signaling pathway, leading to the upregulation of antioxidant genes. rsc.org

Keap1-Nrf2 probes can be instrumental in the subsequent target deconvolution phase, which aims to identify the specific molecular target of a hit compound from a phenotypic screen. rsc.org Once a compound with a desirable phenotype is identified, various techniques can be employed to determine its mechanism of action. For instance, if a compound is hypothesized to act via the Nrf2 pathway, its effect on Nrf2 activation and the expression of Nrf2 target genes can be assessed. pnas.orgnih.gov

Furthermore, combining phenotypic screening with genomic approaches can be a powerful strategy. For example, a genomic screen could identify genes that, when overexpressed, enhance Nrf2 activation. nih.gov This information can then be used to prioritize compounds from a chemical screen that are likely to act on those identified targets. This integrated approach allows for the discovery of novel druggable targets within the Nrf2 pathway and new chemical entities to modulate its activity. nih.gov

Development of Advanced Biosensors and Imaging Agents

The development of sophisticated probes has been crucial for studying the intricate dynamics of the Keap1-Nrf2 signaling pathway. These tools enable researchers to visualize and quantify the interactions between Keap1 and Nrf2 in real-time and within the complex environment of living cells.

Fluorescent Keap1-Nrf2 Probes for Real-Time Cellular Monitoring

Fluorescently labeled probes are invaluable for monitoring the Keap1-Nrf2 interaction in real-time within living cells. acs.org One common approach involves creating fusion proteins where Keap1 and Nrf2 are tagged with different fluorescent proteins that can act as a FRET (Förster Resonance Energy Transfer) pair. acs.org For example, Nrf2 can be labeled with a green fluorescent protein (EGFP) and Keap1 with a red fluorescent protein (mCherry). When Keap1 and Nrf2 interact, the two fluorescent proteins are brought into close proximity, allowing for FRET to occur. This results in a measurable change in the fluorescence lifetime of the donor fluorophore (EGFP), which can be detected using techniques like Fluorescence Lifetime Imaging Microscopy (FLIM). acs.org This method allows for the direct visualization and quantification of the Keap1-Nrf2 interaction at a subcellular level. acs.org

Another important application of fluorescent probes is in high-throughput screening assays to identify inhibitors of the Keap1-Nrf2 interaction. nih.gov Fluorescence Polarization (FP) assays utilize a small, fluorescently labeled peptide derived from the Nrf2 protein that binds to Keap1. tocris.comnih.govrndsystems.com When the fluorescent peptide is bound to the much larger Keap1 protein, its rotation slows down, leading to an increase in the polarization of its emitted light. Small molecule inhibitors that disrupt this interaction will cause the fluorescent peptide to be displaced, resulting in a decrease in fluorescence polarization. nih.gov Researchers have optimized these probes, such as by using different fluorophores like FITC or cyanine (B1664457) dyes, to improve the sensitivity and dynamic range of the assay. nih.govresearchgate.net

Probe NameDescriptionApplicationReference
FITC-labelled this compound A fluorescent peptide derived from Nrf2 and labeled with fluorescein (B123965) isothiocyanate (FITC). It binds to Keap1 with a Kd of 22.3 nM.Used in Fluorescence Polarization (FP) displacement assays and TR-FRET to assess the binding affinities of Nrf2 peptide inhibitors. tocris.comrndsystems.com
Cyanine-labeled 9mer Nrf2 peptide amide An Nrf2 peptide labeled with a cyanine dye.Developed for use in high-throughput screening (HTS) assays to discover small molecule inhibitors of the Keap1-Nrf2 interaction. nih.gov
EGFP-Nrf2 and Keap1-mCherry Fusion proteins of Nrf2 with Enhanced Green Fluorescent Protein (EGFP) and Keap1 with mCherry.Used in FRET/FLIM experiments to monitor the Keap1-Nrf2 interaction in real-time in single live cells. acs.org

Affinity Probes for Proteomic Target Engagement Studies

Affinity probes are chemical tools designed to specifically bind to a target protein and facilitate its isolation and identification from a complex biological sample. mdpi.com These probes are typically derived from a known ligand or inhibitor of the target protein and are modified with a "handle" for enrichment, such as biotin (B1667282). acs.org

In the context of the Keap1-Nrf2 pathway, affinity probes can be used to confirm that a potential inhibitor directly engages with Keap1 in a cellular context. For example, a clickable probe, such as an alkyne-modified version of a compound, can be used. rsc.org After treating cells with the probe, a biotin tag can be attached via a "click" chemistry reaction (copper-catalyzed azide-alkyne cycloaddition). acs.org The biotinylated protein-probe complexes can then be pulled down using streptavidin beads and the presence of Keap1 can be confirmed by Western blotting. acs.org This provides direct evidence of target engagement.

Affinity-based probes are also central to target identification in drug discovery. researchgate.net They can be used in competitive binding experiments where the probe competes with a compound of interest for binding to the target protein. This can help to validate the binding site and mechanism of action of a new inhibitor. researchgate.net Furthermore, immobilized probes, where a known Keap1 inhibitor is attached to a solid support like agarose (B213101) beads, can be used to pull down Keap1 and its interacting partners from cell lysates, enabling the study of the broader protein interaction network. mdpi.com

Chemo-Proteomic Profiling of this compound Interactions

Chemo-proteomics combines chemical probes with mass spectrometry-based proteomics to globally profile the interactions of small molecules with proteins in a complex biological system. acs.orgbiorxiv.orgresearchgate.net This powerful approach can be used to identify the cellular targets of a this compound on a proteome-wide scale, providing insights into its selectivity and potential off-target effects. acs.org

A typical chemo-proteomic workflow involves treating cells with a clickable probe, followed by cell lysis and conjugation to a biotin tag. mdpi.comacs.org The probe-labeled proteins are then enriched using streptavidin affinity purification. The enriched proteins are subsequently digested into peptides, which are then identified and quantified by liquid chromatography-mass spectrometry (LC-MS/MS). acs.org

This strategy has been successfully employed to study the interactions of various electrophilic compounds that are known to activate the Nrf2 pathway by modifying cysteine residues on Keap1. For example, clickable probes of dimethyl fumarate (B1241708) (DMF) have been used to confirm its direct covalent modification of Keap1 at Cys151. acs.org Quantitative chemo-proteomics can also be used to compare the protein targets of different probes or to identify novel targets. acs.orgbiorxiv.org For instance, this approach has been used to profile the cellular targets of nitro-fatty acids, identifying Keap1 as a major target. biorxiv.org By providing a global view of protein-probe interactions, chemo-proteomics is an indispensable tool for understanding the mechanism of action of Keap1-Nrf2 modulators. acs.org

Methodologies and Assays Utilizing Keap1 Nrf2 Probes

In Vitro Biochemical Assays

Biochemical assays offer a direct look at how a probe interacts with Keap1-Nrf2 proteins and the functional results in a controlled, cell-free setting.

These assays are central to measuring a probe's capacity to interrupt the protein-protein interaction (PPI) between Keap1 and Nrf2.

Förster Resonance Energy Transfer (FRET) FRET-based assays track the closeness of Keap1 and a part of the Nrf2 protein (the Neh2 domain). nih.gov In a typical setup, Keap1 is joined to a donor fluorophore and the Nrf2 peptide to an acceptor fluorophore. nih.gov If the proteins interact, the fluorophores are near enough for energy transfer. nih.gov A successful inhibitor probe breaks this interaction, causing a detectable drop in the FRET signal. nih.govrevvity.com This method is good for screening many compounds to find potential Keap1-Nrf2 inhibitors. nih.govmdpi.com

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) AlphaScreen is another assay based on proximity, often used for Keap1-Nrf2 interaction studies. researchgate.netsci-hub.se In this system, one protein is attached to a donor bead and its partner to an acceptor bead. revvity.com When the protein interaction brings the beads close, a signal is produced. revvity.com Compounds that break the Keap1-Nrf2 interaction stop this signal, making it a useful tool for high-throughput screening. revvity.comresearchgate.net

Surface Plasmon Resonance (SPR) SPR is a technique that does not require labels and gives detailed kinetic data on the binding between a probe and its target protein. nih.govnih.gov Keap1 protein is fixed on a sensor chip, and a solution with the Nrf2 peptide or a small molecule probe is passed over it. nih.govcam.ac.uk Binding changes the refractive index, which is detected. nih.gov This allows for finding the association (ka) and dissociation (kd) rates, and the binding affinity (KD). nih.govcam.ac.uk

Table 1: Comparison of Keap1-Nrf2 Interaction Assays

Assay Type Principle Common Application Key Data Output
FRET Measures energy transfer between two light-sensitive molecules that are close. nih.gov High-throughput screening for inhibitors of the Keap1-Nrf2 interaction. nih.gov Change in fluorescence emission ratio. nih.gov
AlphaScreen A bead-based assay measuring molecule interaction through a luminescent signal. revvity.com High-throughput screening to find compounds that disrupt the Keap1-Nrf2 complex. revvity.comresearchgate.net Luminescent signal intensity. revvity.com
SPR Detects binding in real-time by measuring changes in the refractive index. nih.gov Characterizing binding kinetics and affinity of probes to Keap1. nih.govnih.gov Association rate (ka), dissociation rate (kd), and affinity (KD). nih.gov

Keap1 is a substrate adaptor for a Cullin 3 (CUL3)-based E3 ubiquitin ligase complex, which marks Nrf2 for ubiquitination and breakdown. revvity.comthesgc.orgnih.govresearchgate.netnih.gov Assays measuring this E3 ligase activity are vital. These in vitro ubiquitination assays rebuild the main parts of the ubiquitination process, including the E1 activating enzyme, E2 conjugating enzyme, the Keap1-CUL3-RBX1 E3 ligase complex, ubiquitin, and the Nrf2 substrate. nih.govnih.gov The reaction starts with ATP. nih.gov The amount of Nrf2 ubiquitination is then checked by immunoblotting. nih.govresearchgate.net Probes that inhibit the Keap1-Nrf2 interaction should lower Nrf2 ubiquitination in this system. mdpi.com

Many Keap1-Nrf2 pathway activators are electrophiles that covalently modify certain cysteine residues on Keap1. pnas.orgnih.govacs.org This stops Keap1 from targeting Nrf2 for breakdown. pnas.orgacs.org Profiling this reactivity is key and is often done with mass spectrometry (MS). pnas.orgnih.govacs.orgpnas.org In these tests, Keap1 is mixed with the probe, then the protein is digested. pnas.orgacs.orgpnas.org LC-MS/MS is then used to find which peptides were modified, pinpointing the cysteine residues that formed adducts. pnas.orgnih.govpnas.org This information is important for understanding the covalent mechanism. A method called SLC-ABPP has been made to screen large libraries of these compounds in cells. nih.gov

Thermal shift assays, or differential scanning fluorimetry (DSF), check if a probe binds to its target protein, like Keap1. nih.govthesgc.orgelifesciences.orgresearchgate.netresearchgate.net The idea is that ligand binding usually stabilizes the protein, raising its melting temperature (Tm). researchgate.netresearchgate.net The assay is done by mixing Keap1 with a dye that binds to hydrophobic parts of the protein as it unfolds. researchgate.net The sample is heated, and fluorescence is watched. researchgate.net The Tm is when 50% of the protein is unfolded. researchgate.net A higher Tm with a probe shows direct binding to Keap1. nih.govelifesciences.orgresearchgate.netresearchgate.net

Cellular Assays

Cellular assays are needed to confirm the activity of Keap1-Nrf2 probes in a more real-world setting, making sure they can reach their target in the cell and cause the right biological effect.

Normally, Nrf2 is kept in the cytoplasm by Keap1. nih.govarvojournals.org When the pathway is activated, Nrf2 moves to the nucleus, where it starts the transcription of its target genes. nih.govarvojournals.orgresearchgate.net Assays that watch this nuclear movement are a key way to confirm a probe's cellular activity. nih.govarvojournals.orgresearchgate.netresearchgate.net

Immunofluorescence In this method, cells are treated with the probe, then fixed. researchgate.netresearchgate.net An antibody for Nrf2 is added, then a secondary antibody with a fluorophore. researchgate.netresearchgate.net The cells are then looked at with a fluorescence microscope. researchgate.netresearchgate.net In untreated cells, Nrf2's signal is mostly in the cytoplasm. researchgate.net In treated cells, a much stronger nuclear signal is seen, showing Nrf2 has moved. researchgate.netresearchgate.net

High-Content Imaging (HCI) HCI makes immunofluorescence automatic and gives quantitative data on a big scale. plos.org Cells in multi-well plates are treated with compounds and stained for Nrf2 and the nucleus (often with DAPI). plos.org Automated microscopy and software then take and analyze images from many cells. plos.org The software measures the Nrf2 signal in the cytoplasm and nucleus, allowing a nuclear-to-cytoplasmic ratio to be calculated. plos.org This gives a solid, quantitative measure of Nrf2 activation, making HCI useful for dose-response studies. plos.org

ARE-Luciferase Reporter Gene Assays for Nrf2 Transcriptional Activity

ARE-luciferase reporter gene assays are a fundamental tool for quantifying the transcriptional activity of the nuclear factor erythroid 2-related factor 2 (Nrf2). biocompare.comindigobiosciences.combpsbioscience.com This cell-based assay is designed to monitor the activation of the Nrf2 antioxidant pathway. biocompare.combpsbioscience.com The core of this assay is a reporter vector containing the firefly luciferase gene, which is controlled by a minimal promoter and multiple copies of the Antioxidant Response Element (ARE). biocompare.combpsbioscience.comresearchgate.net The ARE is the specific DNA sequence to which Nrf2 binds to initiate gene transcription. bpsbioscience.commdpi.com

Under normal conditions, Nrf2 is held in the cytoplasm by its repressor protein, Keap1, and targeted for degradation. bpsbioscience.comucl.ac.uk When a Keap1-Nrf2 probe or other activator disrupts the Keap1-Nrf2 interaction, Nrf2 is released and moves into the nucleus. bpsbioscience.comresearchgate.net In the nucleus, Nrf2 binds to the ARE sequences in the reporter vector, driving the transcription of the luciferase gene. researchgate.net The expressed luciferase enzyme then catalyzes a reaction with its substrate, luciferin, to produce a measurable light signal. researchgate.net The intensity of this luminescence is directly proportional to the transcriptional activity of Nrf2, allowing for the quantification of pathway activation. researchgate.net These assays are widely used to screen for potential activators or inhibitors of the Nrf2 pathway. biocompare.comindigobiosciences.com

Gene Expression Analysis of Nrf2 Target Genes (e.g., qPCR, RNA-Seq)

Following the initial screening with reporter assays, the functional activation of the Nrf2 pathway by a probe is often validated by analyzing the expression of endogenous Nrf2 target genes. Quantitative real-time polymerase chain reaction (qPCR) and RNA-sequencing (RNA-Seq) are two powerful techniques used for this purpose.

qPCR provides a targeted and sensitive method to measure the messenger RNA (mRNA) levels of specific, well-established Nrf2-regulated genes. nih.govfrontiersin.org Commonly analyzed target genes include those encoding for antioxidant and detoxification enzymes such as NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HMOX1), and glutamate-cysteine ligase catalytic subunit (GCLC). frontiersin.orgaacrjournals.org An increase in the mRNA levels of these genes following treatment with a this compound confirms the engagement of the Nrf2 pathway at a physiological level. aacrjournals.org

RNA-Seq offers a comprehensive and unbiased approach to understanding the full impact of a this compound on the cellular transcriptome. aging-us.comnih.gov This high-throughput sequencing technique can identify and quantify the expression of all genes in a cell, revealing not only the upregulation of known Nrf2 targets but also discovering novel genes and pathways regulated by Nrf2. aging-us.comnih.gov For example, RNA-Seq analysis has been used to evaluate the effects of Nrf2 modulators like sulforaphane (B1684495), revealing widespread changes in genes associated with cell survival, metabolism, and antioxidant function. nih.gov This global view helps to build a more complete picture of the probe's biological effects. aging-us.com

Cellular Redox State Assessment (e.g., GSH/GSSG Ratio, ROS Measurement)

A primary function of the Nrf2 pathway is to maintain cellular redox homeostasis by combating oxidative stress. nih.gov Therefore, a critical step in characterizing Keap1-Nrf2 probes is to assess their impact on the cell's redox state. This is commonly done by measuring the ratio of reduced glutathione (B108866) (GSH) to its oxidized form, glutathione disulfide (GSSG), and by quantifying intracellular reactive oxygen species (ROS).

The GSH/GSSG ratio is a key indicator of cellular oxidative balance. mdpi.comresearchgate.net GSH is a major cellular antioxidant, and a high GSH/GSSG ratio is indicative of a healthy, reduced state. sigmaaldrich.com Nrf2 activation upregulates genes involved in GSH synthesis, such as GCLC. mdpi.commdpi.com Consequently, an effective this compound should increase the GSH/GSSG ratio, signifying an enhanced antioxidant capacity. researchgate.net This ratio can be measured using various methods, including chromatography and biochemical assays. sigmaaldrich.commdpi.com

ROS measurement provides a direct assessment of oxidative stress levels within cells. ROS are chemically reactive molecules containing oxygen that can damage DNA, proteins, and lipids. nih.gov Fluorescent probes, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), are often used to detect ROS. researchgate.net These probes become fluorescent when oxidized by ROS, and the signal intensity, which can be measured by flow cytometry or fluorescence microscopy, corresponds to the level of oxidative stress. A reduction in ROS levels after treatment with a this compound provides functional evidence of its efficacy in mitigating oxidative stress.

Proteomics and Metabolomics Approaches to Characterize Probe Effects

To obtain a systems-level understanding of the consequences of Nrf2 activation, researchers employ proteomics and metabolomics. These approaches provide a global snapshot of the proteins and metabolites within a cell, revealing the broader functional impact of Keap1-Nrf2 probes.

Proteomics , typically using mass spectrometry, identifies and quantifies changes in the entire protein landscape of a cell in response to a probe. nih.govnih.gov This allows for the confirmation of increased expression of known Nrf2 target proteins and the discovery of novel downstream effectors. nih.gov For example, proteomic analysis of cells with genetic activation of Nrf2 has revealed changes in proteins involved in detoxification, glutathione metabolism, and the electron transport chain. nih.gov

Metabolomics analyzes the global profile of metabolites, offering insights into how Nrf2 activation alters cellular metabolism. biorxiv.orgrsc.org NMR-based metabolomics and mass spectrometry can detect shifts in various metabolic pathways. rsc.orgresearchgate.net Activation of Nrf2 by probes has been shown to increase antioxidant metabolites like glutathione and impact pathways such as glycolysis. biorxiv.orgrsc.org Integrated analysis of transcriptome and metabolome data can confirm which metabolic pathways are most significantly regulated by Nrf2 activation. rsc.org

Ex Vivo and In Vivo Preclinical Research Models

Application of Keap1-Nrf2 Probes in Genetically Modified Animal Models

Genetically modified animal models are essential for validating the on-target effects of Keap1-Nrf2 probes and for understanding the role of the Nrf2 pathway in health and disease. ucl.ac.uk These models typically involve the deletion (knockout) or overexpression of key genes in the pathway.

Nrf2-knockout (Nrf2-/-) mice are a crucial tool to demonstrate that a probe's effects are Nrf2-dependent. nih.gov If a probe provides protection against a disease model in wild-type mice but has no effect in Nrf2-/- mice, it strongly confirms that its mechanism of action is through Nrf2 activation. nih.gov

Keap1-knockdown or knockout mice result in the systemic or tissue-specific activation of Nrf2. researchgate.netmdpi.com These models are used to study the long-term consequences of sustained Nrf2 activation and to mimic a state of pharmacological Nrf2 induction. researchgate.net For instance, studies in Keap1-knockdown mice have shown reduced tumor formation upon exposure to carcinogens, establishing the protective role of Nrf2 activation. researchgate.net Comparing the effects of a probe in these models to wild-type animals helps to elucidate its therapeutic potential and mechanism.

Use in Established Disease Models to Understand Pathway Perturbation (e.g., Oxidative Stress, Inflammation Models)

Keap1-Nrf2 probes are frequently evaluated in preclinical animal models of diseases where oxidative stress and inflammation are key pathological features. ucl.ac.ukconsensus.app These studies are critical for understanding how activating the Nrf2 pathway can alter the course of the disease.

In models of oxidative stress-related diseases , such as diabetic kidney disease, probes that activate Nrf2 have been shown to prevent or delay kidney damage. mdpi.com Similarly, in models of neurodegenerative diseases like Parkinson's, activating the Nrf2 pathway can protect against neurotoxicity. nih.gov

In inflammation-driven disease models , such as experimental autoimmune encephalomyelitis (a model for multiple sclerosis) or inflammatory bowel disease, Nrf2 activators have demonstrated the ability to ameliorate inflammation and reduce disease severity. mdpi.comresearchgate.netoup.com For example, in a mouse model of chronic ulcerative colitis, a Keap1-Nrf2 protein-protein interaction inhibitor attenuated both inflammation and oxidative stress in the colon. researchgate.net These studies highlight the therapeutic potential of using Keap1-Nrf2 probes to combat a wide range of chronic diseases. ucl.ac.ukoup.com

Pharmacodynamic Studies of Probe Engagement and Pathway Modulation in Research Models

Pharmacodynamic (PD) studies are crucial for understanding the relationship between drug concentration at the site of action and the resulting pharmacological effect. In the context of the Keap1-Nrf2 pathway, probes are instrumental in assessing target engagement and the subsequent modulation of downstream signaling in various research models. These studies provide essential insights into the efficacy and mechanism of action of potential therapeutic agents.

Keap1-Nrf2 probes are designed to interact specifically with Keap1, thereby disrupting its ability to target Nrf2 for degradation. nih.gov This leads to the accumulation of Nrf2, its translocation to the nucleus, and the activation of Antioxidant Response Element (ARE)-driven gene expression. nih.govfrontiersin.org The pharmacodynamic effects of these probes can be monitored by measuring several biomarkers at different stages of the pathway.

Target Engagement:

Direct evidence of a probe engaging with its target, Keap1, can be obtained through various assays. For instance, cellular thermal shift assays (CETSA) can be employed to confirm target engagement in cells. unipa.it Pull-down assays using biotin-tagged probes can effectively capture cellular Keap1, demonstrating direct interaction within a cellular lysate. nih.gov

Pathway Activation:

The primary pharmacodynamic endpoint of a this compound is the activation of the Nrf2 pathway. This is typically assessed by measuring the induction of Nrf2 target genes and proteins. Commonly monitored markers include NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), glutamate-cysteine ligase modifier subunit (GCLM), and thioredoxin reductase 1 (TXNRD1). unipa.itnih.gov

For example, in a study using the tricyclic bis(cyanoenone) TBE-31 in mice, oral administration led to a significant increase in the enzymatic activity of NQO1 in the liver and heart, demonstrating target engagement and pathway activation in vivo. nih.gov Similarly, the small molecule inhibitor LH601A was shown to induce Nrf2 nuclear translocation and increase the protein levels of HO-1 and NQO1 in HepG2 cells. unipa.it

Dose-Response and Time-Course Studies:

The duration of the pharmacodynamic effect can extend beyond the half-life of the compound itself. This is because the cytoprotective effects are mediated by the induced proteins, which may have long half-lives. ceon.rs

Preclinical Models:

A variety of research models are utilized for these pharmacodynamic studies. These range from in vitro cell lines, such as human lung epithelial cells (BEAS-2B) and human embryonic kidney cells (HEK293), to in vivo animal models. unipa.itcam.ac.uk For instance, the efficacy of the Keap1-Nrf2 inhibitor CPUY192018 was evaluated in a mouse model of dextran (B179266) sodium sulfate-induced colitis. nih.gov Such preclinical models are invaluable for assessing the therapeutic potential of these probes in disease contexts.

Table 1: Pharmacodynamic Studies of Keap1-Nrf2 Probes in Research Models

Probe/CompoundResearch ModelAssayKey FindingsReference
TBE-31 C57BL/6 MiceNQO1 enzyme activity2.4-fold increase in liver and 1.5-fold increase in heart NQO1 activity after a single oral dose. nih.gov nih.gov
CPUY192018 Mouse model of colitis-Provided protection against dextran sodium sulfate-induced colitis. nih.gov nih.gov
LH601A HepG2 cellsARE-β-lactamase activity, Nrf2 nuclear translocationEC50 of 18 µM in ARE reporter assay and 12 µM in Nrf2 translocation assay. unipa.it unipa.it
CDDO-Im MiceGene expression analysisNrf2-dependent elevation of peroxisome proliferator α and Kruppel-like factor 13. nih.gov nih.gov
AI-3 In vitro and in vivoTandem LC-MS analysisAlkylates Keap1 primarily at Cys151, disrupting Keap1-Cul3 and Keap1-Nrf2 interactions. nih.gov nih.gov
P8-H BEAS-2B cellsNrf2-dependent gene expressionActive in inducing ARE gene transcription with an EC50 of 740 nM. cam.ac.uk cam.ac.uk

Organ-on-a-Chip and 3D Cell Culture Models for Probe Evaluation

Traditional two-dimensional (2D) cell cultures, while useful, often fail to recapitulate the complex microenvironment of native tissues. This limitation can lead to discrepancies between in vitro findings and in vivo outcomes. To bridge this gap, more physiologically relevant models such as organ-on-a-chip and three-dimensional (3D) cell cultures are increasingly being employed for the evaluation of Keap1-Nrf2 probes. reprocell.comacs.org

Organ-on-a-Chip Models:

Organ-on-a-chip (OoC) platforms are microfluidic devices that mimic the key functional units of human organs. acs.org They allow for the precise control of the cellular microenvironment, including fluid flow, mechanical cues, and cell-cell interactions. These systems offer a more realistic setting to study the effects of Keap1-Nrf2 probes on specific organ functions and pathologies. For instance, a liver-on-a-chip model could be used to assess the hepatoprotective effects of an Nrf2-activating probe against a toxic insult. While the direct application of OoC for this compound evaluation is an emerging area, the technology holds significant promise for providing more predictive data on drug efficacy and safety.

3D Cell Culture Models:

Three-dimensional cell culture models, such as spheroids and organoids, provide a more in vivo-like context compared to 2D monolayers. nih.gov Cells grown in 3D exhibit more natural cell-cell and cell-matrix interactions, which can influence their response to chemical compounds.

Several studies have highlighted the value of 3D models in Keap1-Nrf2 research. For example, a study comparing 2D and 3D cultures for high-throughput screening of Nrf2 pathway modulators found differences in the hit rates and the types of active compounds identified. reprocell.com This suggests that the cellular context provided by 3D models can reveal novel insights into the mechanism of action of these probes.

In another study, 3D spheroid models of lung cancer cells with hyperactive Nrf2 were used to investigate the role of Nrf2 in tumor growth. nih.gov The study found that Nrf2 was essential for the proliferation and survival of cells in the 3D spheroids, a dependency that was not as pronounced in 2D cultures. nih.gov This highlights the importance of using these more complex models to uncover context-dependent vulnerabilities that could be targeted therapeutically.

Furthermore, an organotypic 3D culture system of the esophageal epithelium was used to demonstrate the induction of the Nrf2 downstream target HO1 in response to acidic conditions, mimicking reflux disease. mdpi.com This model provides a valuable tool for studying the role of the Keap1-Nrf2 pathway in the pathogenesis of esophageal diseases and for evaluating the protective effects of Nrf2-activating probes.

A novel 3D Nrf2 reporter epidermis model has also been developed for assessing skin sensitization. nih.gov This model combines the in vivo-like architecture of a 3D epidermis with a reporter gene readout for Nrf2 activation, offering a more relevant and efficient method for testing the sensitizing potential of chemicals. nih.gov

Table 2: Application of 3D Cell Culture Models in this compound Evaluation

3D Model TypeCell Line/TissueApplicationKey FindingsReference
Spheroids A549 and H1437 lung cancer cellsInvestigating Nrf2 dependency in tumor growthNRF2 hyperactivation was necessary for proliferation and survival in lung tumor spheroids. nih.gov nih.gov
Alvetex Scaffold A549-ARE cellsHigh-throughput screening of Nrf2 modulatorsReduced hit rate in 3D (0.66%) compared to 2D (0.84%), with some compounds uniquely active in each format. reprocell.com reprocell.com
Organotypic Culture Esophageal epitheliumModeling reflux diseaseAcidic pH induced the expression of the Nrf2 downstream molecule HO1. mdpi.com mdpi.com
Reporter Epidermis Immortalized human keratinocytes (Ker-CT)Skin sensitization assessmentThe 3D model correctly predicted the sensitizing potential of reference chemicals. nih.gov nih.gov

Advanced Topics in Keap1 Nrf2 Probe Research

Context-Dependent Activity of Keap1-Nrf2 Probes

The cellular response to Keap1-Nrf2 probes is not uniform and is significantly influenced by the specific biological context. Factors such as cell type, genetic makeup, disease state, and the surrounding microenvironment play a crucial role in determining the efficacy and downstream effects of these probes. This context-dependency is a critical consideration in the research and development of Nrf2-based therapeutic strategies.

Influence of Cell Type and Genetic Background on Probe Efficacy

The effectiveness of Keap1-Nrf2 probes can vary substantially between different cell types. For instance, the basal level of Nrf2 activity is typically low in normal cells, and its activation by probes is transient. In contrast, many cancer cells exhibit constitutive Nrf2 activation, which provides them with a survival advantage and resistance to therapies. researchgate.net This "Nrf2 addiction" in cancer cells means that the introduction of an Nrf2-activating probe may have different consequences compared to its effect on normal cells.

Furthermore, the genetic background of a cell, particularly mutations within the KEAP1 and NRF2 genes, is a major determinant of probe efficacy. Somatic mutations in KEAP1 are common in various cancers and often lead to impaired Nrf2 degradation and its subsequent accumulation. nih.gov Similarly, gain-of-function mutations in NRF2 can disrupt its interaction with Keap1, leading to persistent Nrf2 activation. mdpi.com The presence of these mutations can render cells less responsive to external Nrf2-activating probes, as the pathway is already maximally stimulated.

Several studies have characterized the functional impact of various KEAP1 mutations found in cancers. These mutations can be classified based on their ability to suppress Nrf2 activity, ranging from wild-type-like suppression to complete loss of function. This differential activity of mutants correlates with the expression levels of Nrf2 target genes. nih.gov

Cell Type/Genetic BackgroundProbe/Activator StudiedObserved Effect on Nrf2 PathwayReference
Normal CellsElectrophilic compounds/ROSTransient and temporary increase in cellular Nrf2 levels upon exposure. researchgate.net
NRF2-addicted Cancer CellsGeneral Nrf2 activatorsConfers resistance to anticancer drugs and radiation due to already constitutive Nrf2 activation. researchgate.net
Lung Squamous Cell Carcinoma with KEAP1 mutations (e.g., R554Q, G333C)Endogenous and exogenous stressorsAttenuated binding to NRF2 and reduced suppression of NRF2 activity, leading to increased NRF2 target gene expression. nih.gov
Cancer cells with NRF2 mutations (e.g., E79K, T80K)-Inhibit Keap1-mediated degradation, promote transcriptional activity, and enhance nuclear localization of Nrf2. researchgate.net
Epithelial Ovarian Cancer with KEAP1 mutations-Associated with Nrf2 pathway activation. aacrjournals.org

Impact of Disease State and Microenvironment on Probe Response

The pathological state of a tissue and its surrounding microenvironment can significantly modulate the response to Keap1-Nrf2 probes. In the context of cancer, the tumor microenvironment is often characterized by hypoxia (low oxygen), oxidative stress, and inflammation, all of which can independently activate the Nrf2 pathway. nih.govaacrjournals.org

Hypoxia, a common feature of solid tumors, has been shown to induce Nrf2 activation. nih.gov This hypoxia-induced Nrf2 activity can contribute to chemoresistance. For example, in hypoxic breast cancer cells, Nrf2 knockdown or inhibition sensitized the cells to cisplatin. nih.gov The interplay between Nrf2 and the primary mediator of the hypoxic response, Hypoxia-Inducible Factor 1 (HIF-1), is complex and suggests a coordinated signaling network that promotes tumor survival. nih.gov

Inflammation, another key component of the tumor microenvironment and various other diseases, also has a profound impact on Nrf2 signaling. Inflammatory conditions can lead to the production of reactive oxygen species (ROS), which are potent activators of the Nrf2 pathway. Nrf2 activation in immune cells within the tumor microenvironment can have dual effects. On one hand, it can suppress tumor progression by impairing the immunosuppressive functions of myeloid-derived suppressor cells (MDSCs). aacrjournals.org On the other hand, sustained Nrf2 activation in cancer cells can promote their survival and resistance to inflammatory insults.

Disease State/MicroenvironmentProbe/Activator StudiedObserved Effect on Nrf2 Pathway and Cellular ResponseReference
Hypoxic Tumor MicroenvironmentHypoxiaActivation of Nrf2, contributing to chemoresistance. Knockdown of Nrf2 in hypoxic MCF7 breast cancer cells sensitized them to cisplatin. nih.gov
Inflammatory Conditions (e.g., viral pneumonia)Curcumin (B1669340), TetracyclineMitigation of inflammatory cytokine cascades via Nrf2 activation. Curcumin is a known Nrf2 activator with broad-spectrum antiviral properties. The effect of tetracyclines on Nrf2 is less clear and may be context-dependent. nih.gov
Tumor Microenvironment (Host Cells)Endogenous activatorsNrf2 activation in host immune cells (e.g., MDSCs) can suppress the progression of Nrf2-activated malignant tumors. aacrjournals.org
Gout and Endotoxemia (in vivo models)Indomethacin (an NSAID)Myeloid-specific deletion of NRF2 abolished the tissue-protective effects of indomethacin, demonstrating the importance of NRF2 in mediating the anti-inflammatory actions of some NSAIDs. nih.gov

Cross-Talk with Other Intracellular Signaling Pathways Modulated by Nrf2 Probes

The Keap1-Nrf2 pathway is intricately connected with other major intracellular signaling networks, and Nrf2 probes can modulate these interconnected pathways. This crosstalk is a key factor in determining the ultimate cellular outcome of Nrf2 activation.

NF-κB Pathway: There is a well-documented and complex interplay between the Nrf2 and Nuclear Factor-kappa B (NF-κB) pathways, which are the primary regulators of the cellular response to oxidative stress and inflammation, respectively. nih.govbohrium.com Generally, these two pathways have an antagonistic relationship. Activation of Nrf2 can inhibit NF-κB signaling, thereby reducing inflammation. wisdomlib.org This can occur through several mechanisms, including the Nrf2-induced expression of antioxidant enzymes that quench the ROS that activate NF-κB. nih.gov Conversely, the p65 subunit of NF-κB can repress the Nrf2-ARE pathway at the transcriptional level by competing for the transcriptional co-activator CREB-binding protein (CBP). mdpi.com

PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical regulator of cell survival and proliferation. There is significant evidence of crosstalk between the PI3K/AKT and Nrf2 pathways. The PI3K/AKT pathway can positively modulate Nrf2 activity by promoting its nuclear translocation. consensus.appresearchgate.net In turn, Nrf2 can activate the AKT pathway through the upregulation of growth factors like Platelet-Derived Growth Factor A (PDGFA), creating a positive feedback loop that can contribute to cancer progression. oncotarget.com

Autophagy: Autophagy is a cellular degradation process that removes damaged organelles and proteins. There is a bidirectional regulatory relationship between Nrf2 and autophagy. nih.gov Defective autophagy can lead to the accumulation of the autophagy receptor p62/SQSTM1, which can compete with Nrf2 for binding to Keap1, thereby leading to Nrf2 activation. nih.gov Conversely, Nrf2 can regulate the expression of several autophagy-related genes, including p62, creating a feedback loop. nih.gov

Interacting PathwayNature of Crosstalk with Keap1-Nrf2 PathwayModulation by Nrf2 Probes/ActivatorsReference
NF-κBGenerally antagonistic. Nrf2 activation can inhibit NF-κB signaling. The NF-κB p65 subunit can repress Nrf2-mediated transcription by competing for CBP.Nrf2 activators can exert anti-inflammatory effects by suppressing the NF-κB pathway. nih.govwisdomlib.orgmdpi.com
PI3K/AKTBidirectional positive regulation. PI3K/AKT promotes Nrf2 nuclear translocation. Nrf2 can activate AKT via upregulation of growth factors (e.g., PDGFA).Nrf2 activators can enhance cell survival signals through the PI3K/AKT pathway. consensus.apponcotarget.com
AutophagyBidirectional regulation. Defective autophagy can activate Nrf2 via p62 accumulation. Nrf2 regulates the expression of autophagy-related genes.Nrf2 activators can influence cellular degradation and recycling processes through the modulation of autophagy. nih.govnih.gov

Combinatorial Probe Strategies

To enhance therapeutic efficacy and overcome resistance, researchers are exploring combinatorial strategies involving Keap1-Nrf2 probes. This includes using these probes in conjunction with other pathway modulators and developing single molecules that can interact with multiple targets.

Synergistic Effects of Keap1-Nrf2 Probes with Other Pathway Modulators

Combining Keap1-Nrf2 probes with drugs that target other signaling pathways can lead to synergistic effects, providing a more potent therapeutic outcome than either agent alone. This approach is particularly relevant in cancer therapy, where tumors often develop resistance to single-agent treatments.

For example, the constitutive activation of Nrf2 in cancer cells is a known mechanism of resistance to chemotherapy. mdpi.com Therefore, combining chemotherapeutic agents with Nrf2 inhibitors could potentially re-sensitize cancer cells to treatment. Conversely, in the context of chemoprevention, transient activation of Nrf2 by probes in combination with other protective agents could enhance the defense against carcinogens.

The anti-inflammatory properties of Nrf2 activators also make them attractive candidates for combination therapies with anti-inflammatory drugs. For instance, some nonsteroidal anti-inflammatory drugs (NSAIDs) have been shown to activate the Nrf2 pathway, suggesting that their therapeutic effects may be partially mediated by Nrf2. nih.gov Combining a potent Nrf2 activator with an NSAID could potentially lead to a more profound anti-inflammatory response.

Nrf2 Probe/ActivatorCombined Pathway ModulatorDisease ContextObserved Synergistic EffectReference
Nrf2 inhibitorsChemotherapeutic drugsCancerEnhanced efficacy of chemotherapeutics by overcoming Nrf2-mediated drug resistance. nih.gov
Nrf2 activators (e.g., phytochemicals)Anti-inflammatory drugs (e.g., NSAIDs)Inflammatory diseasesPotentially enhanced anti-inflammatory and cytoprotective effects. nih.govnih.gov
Curcumin and Chrysin (B1683763) (phytochemicals)-Breast Cancer (MDA-MB-231 cells)Co-nanoencapsulation of curcumin and chrysin showed synergistic antiproliferative effects. nih.gov

Development of Multi-Targeting Keap1-Nrf2 Probes

An emerging strategy in drug discovery is the design of multi-targeting ligands, or single molecules capable of modulating two or more biological targets simultaneously. This approach offers potential advantages over combination therapies, such as improved pharmacokinetic properties and a reduced risk of drug-drug interactions.

In the context of the Keap1-Nrf2 pathway, researchers are developing multi-target probes that not only activate Nrf2 but also inhibit other disease-relevant pathways. For example, in neurodegenerative diseases like Alzheimer's disease, both oxidative stress and cholinergic dysfunction are key pathological features. A multi-target probe has been designed to both activate the Nrf2 pathway and inhibit acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine. mdpi.com This dual activity aims to provide both neuroprotection and symptomatic relief.

The design of such multi-target probes often involves the hybridization of known pharmacophores for each target. For instance, a molecule might incorporate a structural motif known to disrupt the Keap1-Nrf2 interaction with a motif known to bind to the active site of another enzyme. The development of these innovative probes represents a promising direction in the pursuit of more effective treatments for complex diseases.

Multi-Targeting ProbeTarget 1Target 2Therapeutic AreaDesign StrategyReference
Compound 23 (Dimethyl fumarate-tranilast-dithiocarbamate hybrid)Keap1-Nrf2 pathway (activator)Acetylcholinesterase (AChE) (inhibitor)Alzheimer's DiseaseHybridization of pharmacophores from dimethyl fumarate (B1241708) (Nrf2 activator), tranilast (B1681357) (anti-inflammatory), and a dithiocarbamate (B8719985) (AChE inhibitor). mdpi.com
Compound 24 (Donepezil/1,2,4-oxadiazole (B8745197) hybrid)Keap1-Nrf2 pathway (activator)Acetylcholinesterase (AChE) (inhibitor)Alzheimer's DiseaseCombination of a benzylpiperidine motif from donepezil (B133215) (AChE inhibitor) with a 1,2,4-oxadiazole core for Nrf2 activation. mdpi.com

Emerging Technologies in Keap1-Nrf2 Probe Discovery

The discovery of novel and specific Keap1-Nrf2 probes is rapidly evolving, driven by technological advancements that increase the efficiency, precision, and scope of screening and design processes. These emerging technologies are overcoming the limitations of traditional methods, paving the way for a new generation of modulators for this critical cytoprotective pathway.

High-Throughput Screening (HTS) and Automated Platform Advancements

High-Throughput Screening (HTS) has become a cornerstone in the identification of small-molecule inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI). researchwithnj.com HTS allows for the rapid testing of extensive compound libraries against biological targets, significantly accelerating the discovery of potential lead compounds. pharmtech.comnih.gov The process is characterized by its automation, miniaturization, and the use of sensitive detection systems to screen tens of thousands of compounds daily. pharmtech.comnih.gov

Advancements in HTS technologies have led to the development of robust and sophisticated assays tailored for the Keap1-Nrf2 pathway. A prominent example is the use of cell-based reporter assays. One such assay utilizes the AREc32 cell line, which is derived from human breast cancer cells (MCF7) and stably transfected with a luciferase reporter gene controlled by Antioxidant Response Elements (ARE). plos.org When a compound activates Nrf2, it binds to the AREs and drives the expression of luciferase, producing a measurable luminescent signal. plos.org This system was employed to screen a library of 47,000 compounds, identifying 231 hits that activated Nrf2 in a concentration-dependent manner. plos.org

Fluorescence-based homogenous assays are also at the forefront of HTS for Keap1-Nrf2 inhibitors. researchwithnj.com Techniques such as Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are particularly well-suited for studying PPIs. researchwithnj.com In a typical FP assay for this target, a fluorescently labeled Nrf2 peptide is used as a probe. nih.gov When the peptide is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to the larger Keap1 protein, its tumbling slows, leading to a higher polarization value. A small molecule that disrupts this interaction will cause a decrease in polarization, signaling a "hit." nih.gov Similarly, TR-FRET assays measure the proximity of two molecules, often a donor and an acceptor fluorophore attached to Keap1 and an Nrf2 peptide, respectively, providing a sensitive method for detecting PPI disruption. researchwithnj.com

These automated platforms have not only increased the sheer volume of compounds that can be screened but have also improved the quality and reproducibility of the data, accelerating the journey from initial hit to validated lead compound. pharmtech.com

HTS TechnologyAssay PrincipleLibrary Size Screened (Example)Key Findings/Outcomes
ARE-Luciferase Reporter Cell-based assay measuring Nrf2-driven luciferase expression. plos.org47,000 compounds plos.orgIdentified 231 compounds with concentration-dependent Nrf2 activation; revealed enrichment of scaffolds like diaryl amides and oxazoles. plos.org
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled Nrf2 peptide upon binding to Keap1. nih.govNIH MLPCN LibraryDiscovery of a first-in-class, non-reactive small-molecule inhibitor of the Keap1-Nrf2 PPI. nih.gov
Time-Resolved FRET (TR-FRET) Measures energy transfer between donor and acceptor fluorophores on Keap1 and Nrf2 to detect interaction. researchwithnj.comN/ADevelopment of a robust, solution-based assay suitable for screening large chemical libraries for direct inhibitors. researchwithnj.com
Fluorescence Correlation Spectroscopy (FCS) Measures fluctuations in fluorescence intensity to determine the diffusion time of fluorescently labeled molecules, detecting binding events. mdpi.com1,633 drugs mdpi.comIdentified 12 candidate compounds from a drug-repositioning screen, with two significantly increasing Nrf2 protein levels. mdpi.com

Artificial Intelligence and Machine Learning Applications in Probe Design and Prediction

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing the design and prediction of Keap1-Nrf2 probes by leveraging computational power to analyze vast datasets and identify promising candidates more efficiently than traditional screening. nih.govnih.gov These computational techniques encompass a range of methods, from ligand-based virtual screening to complex deep learning models, that predict the activity of compounds against the Keap1-Nrf2 PPI. researchgate.netnih.govnih.gov

One major application is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govrsc.org These models establish a mathematical correlation between the chemical structures of compounds and their biological activity. By training on a dataset of known Keap1 inhibitors, ML algorithms like Random Forest (RF) or Support Vector Machines (SVM) can learn to predict the inhibitory potential (e.g., pIC50) of new, untested molecules. nih.govresearchgate.net This allows for the rapid in silico screening of millions of compounds to prioritize a smaller, more promising subset for experimental validation. nih.govnih.gov

For instance, a study comparing forty-one different machine learning methods found that a Random Forest Regressor model was highly efficient at predicting the pIC50 against Keap1. nih.gov In another approach, two RF models were created to screen a PPI-oriented library of over 12,000 compounds, leading to the identification of 15 novel hit compounds with new chemical scaffolds. nih.govresearchgate.net This highlights the power of ML to expand the chemical diversity of potential inhibitors beyond known structures. nih.gov

AI/ML TechnologyApplication in this compound DiscoveryExample Model/PlatformPerformance/Outcome
Machine Learning (ML) for QSAR Predicts the inhibitory activity (pIC50) of compounds based on their chemical structure. nih.govrsc.orgRandom Forest (RF) Regressor nih.govEfficiently predicted pIC50 values, enabling the screening of a library and identification of five potent drug candidates for further testing. nih.gov
Ligand-Based Virtual Screening (LBVS) Uses ML models trained on known inhibitors to screen large compound libraries for potential hits. nih.govnih.govRandom Forest (RF) Classification Models nih.govScreened a 12,593-compound library, achieving a high hit rate and identifying 15 specific hit compounds with novel scaffolds. nih.govresearchgate.net
Deep Learning Predicts PPIs based on sequence and structural information using complex neural networks. nih.govresearchgate.netStacked Autoencoders (SAEs) nih.govAchieved high accuracy (87.99% to 99.21%) in predicting human PPIs, demonstrating potential for identifying Keap1-Nrf2 modulators. nih.gov
AI-Driven Drug Discovery Generates novel chemical structures computationally designed to bind to the target protein. researchgate.netChemistry42 Platform researchgate.netDesigned novel compounds targeting the Keap1 Kelch pocket, leading to the synthesis of a potent and selective NRF2 inhibitor (X30). researchgate.net

CRISPR-Cas9 Based Screening for Identifying Nrf2 Modulators and Resistance Mechanisms

The revolutionary CRISPR-Cas9 gene-editing technology has provided an unprecedented tool for systematically interrogating the Keap1-Nrf2 pathway on a genome-wide scale. nih.govnih.govahajournals.org CRISPR-based screens allow researchers to knock out every gene in the genome one by one to identify which genes are essential for a particular cellular process, such as Nrf2 regulation or drug sensitivity. nih.govnih.gov

Genome-wide CRISPR screens have been instrumental in identifying novel negative regulators of Nrf2. In one such screen, researchers identified 273 genes whose knockout resulted in sustained Nrf2 activation. nih.gov Pathway analysis of these hits revealed a significant overrepresentation of genes involved in autophagy, leading to the validation of high-confidence Nrf2 regulators like ATG7 and VPS37A, alongside the known regulator KEAP1. nih.gov This demonstrates the power of CRISPR to uncover previously unknown connections between cellular pathways.

CRISPR screens are also crucial for identifying vulnerabilities and resistance mechanisms in cancers with mutations in the Keap1-Nrf2 pathway. For example, a genome-wide screen in hepatocellular carcinoma (HCC) cells identified KEAP1 as a top candidate gene involved in sensitivity to the drug sorafenib. oncotarget.com Disruption of KEAP1 led to constitutive Nrf2 activation and increased resistance to the drug, clarifying a key mechanism of acquired resistance. oncotarget.com Another screen in non-small cell lung cancer (NSCLC) cells with hyperactive NRF2 was used to find "redox vulnerabilities"—antioxidant genes whose loss would sensitize the cancer cells to oxidative stress-inducing drugs. nih.govnih.gov This screen identified SOD2 as a top hit, revealing a potential therapeutic strategy to target these otherwise resistant cancers. nih.govnih.gov

Furthermore, CRISPR technology is being used to engineer more physiologically relevant cell lines for drug screening. By tagging endogenous Nrf2 target genes like HMOX1 with a reporter like Nanoluc luciferase, researchers can create highly sensitive and accurate systems for screening compound libraries. nih.govnih.gov This approach was used to screen 1200 FDA-approved drugs, successfully identifying six compounds, including Disulfiram and Auranofin, that activate the Nrf2 pathway. nih.govnih.gov

CRISPR Screen TypeCellular Context/ModelGoal of ScreenKey Genes/Pathways Identified
Genome-Wide Knockout Human cell line with Nrf2 activity reporter nih.govIdentify negative regulators of Nrf2. nih.govKEAP1, ATG7, ATG12, VPS37A (Autophagy-related genes). nih.gov
Genome-Wide Knockout Hepatocellular Carcinoma (HCC) cells oncotarget.comIdentify genes conferring resistance to sorafenib. oncotarget.comKEAP1 (disruption leads to Nrf2 activation and drug resistance). oncotarget.com
Targeted Library Knockout KEAP1/NRF2 mutant Non-Small Cell Lung Cancer (NSCLC) nih.govIdentify redox vulnerabilities that sensitize cells to oxidative stress. nih.govSOD2, Pentose (B10789219) Phosphate (B84403) Pathway genes, Thioredoxin system genes. nih.gov
Genome-Wide Knockout Mesenchymal progenitor cells with CTGF-GFP reporter ahajournals.orgahajournals.orgIdentify regulators of myofibroblast activation. ahajournals.orgahajournals.orgThe Keap1-Nrf2 pathway was identified as a top hit and a crucial regulator. ahajournals.orgahajournals.org
Combinatorial Knockout Multiple cancer cell lines escholarship.orgInterrogate metabolic gene dispensability and interactions. escholarship.orgRevealed that targeting KEAP1 in combination with oxidative pentose phosphate pathway genes mitigates growth defects. escholarship.org

Challenges and Future Directions in Keap1 Nrf2 Probe Research

Enhancing Probe Selectivity and Potency for Research Applications

A primary challenge in the field is the development of probes that are both highly potent and exquisitely selective for Keap1. The ultimate goal is to create chemical tools that can modulate Nrf2 activity with minimal interference with other cellular processes, thereby providing clear insights into the biological roles of the Keap1-Nrf2 axis. nih.gov

A significant portion of Keap1-Nrf2 modulators, including clinically used compounds like dimethyl fumarate (B1241708), are electrophilic molecules that function by covalently modifying cysteine residues on Keap1. acs.orgresearchgate.net While effective, this reactivity can lead to off-target effects, as these probes can react with cysteine residues on a multitude of other proteins, complicating the interpretation of experimental results. nih.govnih.gov This lack of specificity is a major hurdle, as such compounds may produce biological effects independent of Nrf2 activation. uic.edu

To address this, two major strategies are being pursued:

Development of Non-covalent Inhibitors: A promising alternative is the design of probes that inhibit the Keap1-Nrf2 protein-protein interaction (PPI) in a non-covalent manner. nih.govresearchgate.net These inhibitors, which physically block the binding of Nrf2 to the Kelch domain of Keap1, are predicted to have a better therapeutic window due to improved selectivity. nih.govresearchgate.net By avoiding a reactive electrophilic warhead, they reduce the risk of promiscuous binding to other cellular nucleophiles. nih.govnih.gov However, these non-covalent probes often face their own challenges, including larger size and the presence of charged groups like carboxylic acids, which can limit membrane permeability. researchgate.netunipa.it

Creation of Highly Selective Covalent Inhibitors: An alternative approach is to refine covalent inhibitors to achieve greater selectivity. This involves designing chemotypes where the covalent interaction is highly specific to Keap1. nih.govox.ac.uk Through systematic optimization and detailed structural studies, such as X-ray crystallography, it is possible to develop probes that covalently bind to specific Keap1 cysteines (e.g., Cys151) with minimal interaction with a broad range of other kinases and receptors. acs.orgnih.govox.ac.uk The selectivity of these advanced covalent probes is conferred by the specific molecular architecture of the compound rather than just the reactivity of the electrophile. acs.org

The availability of highly specific chemical probes is essential for accurately dissecting the complex biology of the Nrf2 pathway. Non-selective probes, particularly electrophiles, make it difficult to determine whether an observed cellular effect is a direct consequence of Nrf2 activation or the result of off-target interactions. uic.edu The development of non-covalent PPI inhibitors or exquisitely selective covalent modifiers allows researchers to modulate the Keap1-Nrf2 interaction with high precision. nih.govuic.edu

These advanced tools enable researchers to:

Distinguish between Nrf2-dependent and Nrf2-independent effects of a compound. acs.org

Probe the consequences of Nrf2 activation without the confounding factor of widespread electrophilic stress. uic.edu

Investigate the roles of other Keap1-interacting proteins, as non-Nrf2-competitive inhibitors might not disrupt these other interactions. nih.govnih.gov

The development of peptide-based inhibitors has also contributed to this effort. While peptides themselves often have poor drug-like properties, they serve as valuable tools for validating the target and can act as leads for the development of peptidomimetic small molecules with improved cellular activity. nih.govrsc.org

Overcoming Biological Barriers for Probe Delivery in Experimental Models

A highly potent and selective probe is of little use if it cannot reach its target in a biological system. Many promising Keap1-Nrf2 probes demonstrate excellent activity in biochemical assays but fail in cellular or animal models due to poor physicochemical properties that limit their delivery. rsc.orgunipa.it

A common failure point for Keap1-Nrf2 probes is a lack of sufficient cell permeability and in vivo bioavailability. unipa.itdovepress.com Many non-covalent inhibitors, for example, contain carboxylic acid groups to mimic the glutamic acid residues in Nrf2's ETGE motif, which is crucial for high-affinity binding to Keap1. researchgate.net This feature, however, can lead to poor membrane permeability and low bioavailability. unipa.it

Key challenges and optimization strategies include:

Improving Membrane Permeability: Researchers are exploring structure-activity relationships to design molecules that retain high binding affinity while having improved permeability. uic.edu This can involve modifying or replacing charged functional groups. rsc.org However, modifications intended to improve potency can sometimes negatively impact other properties, such as increasing the likelihood of the compound being removed from cells by efflux pumps. unipa.it

Enhancing Metabolic Stability and Pharmacokinetics: Probes must be stable enough in biological systems to reach their target. Poor metabolic stability and rapid clearance are significant barriers. rsc.orgdovepress.com Developing analogs with improved pharmacokinetic profiles is a key focus of medicinal chemistry efforts. dovepress.com

Bypassing Efflux Pumps: A major challenge for probes intended for central nervous system (CNS) research is the P-glycoprotein (P-gp) efflux pump at the blood-brain barrier, which can actively remove compounds from the brain, leading to low exposure. unipa.it

To improve efficacy and reduce potential systemic effects, researchers are investigating targeted delivery strategies. These approaches aim to concentrate the Keap1-Nrf2 probe at the desired site of action, providing spatiotemporal control over Nrf2 activation. rsc.org

Advanced drug delivery systems being explored for Nrf2 modulators include:

Nanoparticle-based Systems: Encapsulating probes within polymeric nanoparticles, liposomes, or micelles can improve solubility, stability, and pharmacokinetic parameters. rsc.org

Targeted Delivery: Nanocarriers can be functionalized with ligands that bind to receptors overexpressed on specific cell types, such as cancer cells. For instance, folate-modified liposomes have been used to deliver an Nrf2 inhibitor to lung cancer cells. mdpi.com

Cell-Permeable Derivatives: Another strategy involves modifying a probe to be more cell-permeable, such as the conversion of itaconate to the more permeable 4-octyl itaconate, which is a more potent Nrf2 activator than dimethyl fumarate. nih.gov

While these delivery systems have shown considerable success in preclinical studies, their translation to clinical applications faces hurdles related to safety, scalability, and regulatory compliance. rsc.org

Exploring Novel Keap1 Binding Sites and Modulation Mechanisms

The majority of current Keap1-Nrf2 probes function by either covalently modifying sensor cysteines or by competitively inhibiting the binding of Nrf2's DLG/ETGE motifs to the Keap1 Kelch domain. nih.govnih.gov However, the Keap1 protein is a complex, multi-domain structure, offering other potential sites for pharmacological intervention. frontiersin.org Future research is aimed at identifying and targeting these novel sites to achieve different or more nuanced modulation of the pathway.

The Keap1 protein has several functional domains, and interactions can be targeted at various locations:

BTB Domain: This domain is crucial for Keap1 dimerization and for binding to the Cul3 E3 ubiquitin ligase. nih.gov Covalent modification of Cys151 within this domain is a well-established mechanism for disrupting Keap1's ability to ubiquitinate Nrf2. nih.govnih.gov Probes that specifically disrupt the Keap1-Cul3 interaction represent an alternative strategy to stabilize Nrf2. nih.gov

Intervening Region (IVR): This region also contains reactive cysteines. For example, the natural product 8β-hydroxy-α-cyclocostunolide has been shown to covalently bind to Cys257 and Cys288, leading to Nrf2 activation. nih.gov Similarly, the metabolite itaconate can alkylate multiple cysteines, including Cys257 and Cys288. nih.gov

Allosteric Sites: There is growing interest in identifying allosteric sites on Keap1. mdpi.com An allosteric modulator could induce a conformational change in the Kelch domain that reduces its affinity for Nrf2 without directly competing for the binding pocket. Such an approach could offer a novel mechanism of action with a potentially distinct pharmacological profile. The discovery of cancer-associated mutations distant from the Nrf2 binding site that nonetheless increase Keap1's affinity for Nrf2 suggests that such allosteric regulation is possible. mdpi.com

Exploring these alternative sites and mechanisms could lead to the development of a new generation of Keap1-Nrf2 probes with unique properties, potentially offering finer control over the Nrf2 antioxidant response.

Identifying Allosteric Pockets Beyond Known Cysteine Residues

Much of the effort in developing Keap1-Nrf2 modulators has centered on two main strategies: electrophilic compounds that covalently modify reactive cysteine residues and competitive inhibitors that block the Nrf2 binding pocket on the Kelch domain. nih.govnih.gov While effective, these approaches have potential limitations, including off-target reactivity for electrophiles and the challenge of achieving high potency and selectivity with orthosteric inhibitors. A promising future direction is the identification and targeting of allosteric pockets outside the canonical Nrf2-binding site and away from the well-characterized reactive cysteines.

Allosteric modulators offer the potential for greater specificity and novel mechanisms of action. By binding to a site distinct from the primary interaction interface, an allosteric probe can induce conformational changes in the Keap1 protein that alter its ability to bind Nrf2 or interact with the Cul3-Rbx1 ubiquitin ligase complex. nih.govmdpi.com Research has demonstrated that covalent binding to specific cysteine residues, such as Cys257 and Cys288, can induce such conformational changes, effectively blocking the Keap1-Nrf2 interaction through an allosteric mechanism. nih.govresearchgate.net The challenge now is to discover probes that can achieve this modulation through non-covalent interactions with previously uncharacterized pockets, potentially offering a more refined and reversible control over the Nrf2 pathway. Computational methods, such as molecular docking and virtual screening, are instrumental in probing the surface of Keap1 to identify these cryptic or allosteric sites. mdpi.com

Designing Probes for Alternative Keap1 Domains

The Keap1 protein is a multidomain scaffold, and each domain plays a critical role in the regulation of Nrf2. nih.gov While the Kelch domain has been the primary focus of probe design due to its direct role in binding Nrf2, other domains represent viable and potentially advantageous targets. nih.govresearchgate.net

BTB (Broad complex, Tramtrack, Bric-a-brac) Domain: The BTB domain is responsible for Keap1 homodimerization and its interaction with the Cul3 E3 ubiquitin ligase. nih.govnih.gov Probes designed to disrupt the Keap1-Cul3 interface could inhibit Nrf2 ubiquitination without interfering with the Keap1-Nrf2 binding event itself. nih.gov The cysteine residue at position 151 (Cys151) within the BTB domain is a key sensor for electrophiles. nih.gov For example, Monomethyl Fumarate (MMF), a metabolite of an approved drug, reacts with Cys151, leading to Nrf2 pathway activation by disrupting the E3 ligase complex. nih.govresearchgate.net Similarly, targeting Cys77 in the BTB domain has been shown to dissociate Cul3 from the Keap1 complex. thno.org Developing probes that specifically target the BTB domain could provide a distinct mechanism for Nrf2 activation.

IVR (Intervening Region): The IVR connects the BTB and Kelch domains and contains several highly reactive cysteine residues (e.g., Cys273, Cys288) that act as sensors for oxidative stress. nih.govnih.gov Modification of these cysteines is believed to induce a conformational change that misaligns the lysine (B10760008) residues in Nrf2, preventing their ubiquitination. nih.gov Probes that selectively target the IVR could therefore mimic this endogenous stress response mechanism.

Targeting these alternative domains provides a pathway to develop probes with novel mechanisms of action, potentially leading to different downstream biological effects compared to Kelch-domain-focused inhibitors.

Defining Comprehensive Nrf2-Dependent Phenotypes through Probe Studies

The activation of Nrf2 triggers a vast transcriptional program involving hundreds of genes related to antioxidant defense, detoxification, and metabolism. nih.goved.ac.uk A significant challenge is to move beyond a few canonical biomarker genes to a comprehensive, systems-level understanding of the consequences of Nrf2 activation in different biological contexts.

Integration of Omics Data for Systems-Level Understanding

The use of high-throughput "omics" technologies is critical for mapping the full landscape of Nrf2-dependent cellular changes. Integrating data from genomics, transcriptomics, proteomics, and metabolomics provides a holistic view of the biological response to this compound activation. accscience.com

Transcriptomics (RNA-sequencing): This technique reveals the full spectrum of genes whose expression is altered by Nrf2 activation, moving beyond the classic antioxidant response element (ARE)-driven genes. Studies have used transcriptomics to identify novel Nrf2 targets and pathways, such as the upregulation of the cholesterol biosynthesis pathway in certain genetic contexts. arvojournals.org Chromatin immunoprecipitation sequencing (ChIP-Seq) has been used to identify hundreds of Nrf2-bound genomic regions, revealing novel members of the Nrf2 pathway. oup.com

Proteomics: Quantitative proteomics identifies changes in the abundance of thousands of proteins following probe treatment. This approach can confirm that transcriptional changes lead to altered protein levels and can uncover post-translational modifications. nih.gov In one study, proteomic analysis of zebrafish lenses identified over 1,000 protein groups and helped delineate the interplay between oxidative and proteostatic stress responses. arvojournals.org

Metabolomics: This approach analyzes the global changes in small-molecule metabolites, providing a functional readout of the metabolic reprogramming induced by Nrf2 activation.

By integrating these multi-omics datasets, researchers can construct detailed network models of the Nrf2 response, revealing previously undiscovered connections between redox signaling and other cellular processes like inflammation, metabolism, and proteostasis. accscience.comarvojournals.org This systems-level understanding is essential for predicting the full phenotypic consequences of using Keap1-Nrf2 probes.

Predictive Modeling of Probe Efficacy and Biological Outcomes

As the complexity of the data surrounding the Keap1-Nrf2 pathway grows, computational and mathematical modeling has become an indispensable tool for predicting the efficacy of probes and their ultimate biological effects. nih.gov These models can simulate the dynamic behavior of the pathway and help prioritize novel probe candidates for synthesis and testing. technologynetworks.com

Mathematical models have been developed to explore the quantitative signaling properties of the Keap1-Nrf2 system. nih.govbiorxiv.org These models can simulate the binding interactions, protein degradation rates, and feedback loops that govern Nrf2 activation. nih.govbiorxiv.org For instance, modeling has revealed that the pathway can exhibit "ultrasensitive" activation, where a small change in the level of an inducer leads to a sharp, switch-like increase in free Nrf2. nih.gov Such models can predict how different classes of probes (e.g., electrophilic modifiers vs. protein-protein interaction inhibitors) will produce quantitatively different dose-response profiles, which can help in designing probes with desired pharmacological properties. nih.gov

Furthermore, machine learning (ML) and other artificial intelligence (AI) approaches are being leveraged to accelerate probe discovery. researchgate.netastrazeneca.com ML models can be trained on large datasets of known chemical compounds and their biological activities to predict the Nrf2-activating potential of new, untested molecules. researchgate.netyoutube.com These in silico methods can screen vast virtual libraries of compounds, identifying promising candidates for further investigation and reducing the time and cost associated with traditional high-throughput screening. accscience.comtechnologynetworks.com

Modeling Approach Application in this compound Research Key Insights
Mathematical Modeling Simulating the dynamic interactions between Keap1, Nrf2, and probes. nih.govPredicts quantitative properties like activation thresholds, response steepness (ultrasensitivity), and differences between inhibitor classes. nih.gov
Molecular Docking In silico screening of virtual compound libraries against Keap1 protein structures. researchgate.netPredicts binding affinity and identifies key interactions between a probe and its target site on Keap1.
Machine Learning (ML) Training algorithms on known activator/inhibitor data to predict the activity of novel compounds. researchgate.netnih.govAccelerates hit identification from large chemical libraries and helps in designing new molecules with optimized properties. youtube.com
Quantum-based Modeling Using quantum mechanics to design novel chemical entities with high potency as Nrf2 activators. michaeljfox.orgEnables de novo design of probes with specific, optimized pharmacological characteristics.

Development of Next-Generation Keap1-Nrf2 Research Tools

To dissect the intricate roles of Nrf2 in health and disease, new research tools are needed that offer greater control over the pathway's activation in space and time. nih.govnih.gov The development of probes that can be controlled by external stimuli, such as light, represents a significant leap forward in the ability to study Keap1-Nrf2 signaling with unparalleled precision.

Photoactivatable and Optogenetic Probes for Precise Control

Standard chemical probes activate the Nrf2 pathway throughout a cell or organism, which may not accurately reflect the localized and transient nature of physiological signaling. Photoactivatable and optogenetic tools overcome this limitation by allowing researchers to control Nrf2 activation with light. researchgate.net

Photoactivatable Probes: These are small molecules that are chemically inert until they are "uncaged" by a specific wavelength of light. A photoactivatable Keap1-Nrf2 inhibitor could be administered in its inactive form and then activated with a focused beam of light only in specific cells or subcellular compartments, enabling precise spatial and temporal control over Nrf2 induction.

Optogenetic Probes: Optogenetics involves fusing light-sensitive proteins to the proteins of interest. researchgate.netnih.gov For the Keap1-Nrf2 pathway, an optogenetic construct could be fused to Keap1. In one proposed system, shining light on the modified Keap1 could induce it to cluster together, preventing it from functioning normally and thereby releasing Nrf2 to become active. researchgate.net Conversely, fusing a light-sensitive protein to Nrf2 could be used to induce its clustering, preventing it from entering the nucleus and thus acting as a light-dependent inhibitor of the pathway. researchgate.net

These advanced tools will allow researchers to ask highly specific questions about the role of Nrf2 in complex processes like neuronal function, immune responses, and development, providing a level of spatiotemporal control that is unattainable with conventional chemical probes. nih.govamanote.com

Advanced Degrader Probes for Keap1 and Nrf2 in Research Models

Targeted protein degradation has emerged as a powerful strategy to study protein function, offering advantages over traditional inhibition by eliminating the entire protein scaffold. In the context of the Keap1-Nrf2 pathway, degrader probes, particularly Proteolysis Targeting Chimeras (PROTACs), are being developed to target both Keap1 and, more recently, Nrf2 itself.

Keap1-Targeting Degraders:

The primary strategy for activating the Nrf2 pathway has been the development of probes that induce the degradation of its negative regulator, Keap1. These heterobifunctional molecules typically consist of a ligand that binds to Keap1, a linker, and a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). By bringing Keap1 into proximity with the E3 ligase, the PROTAC induces the ubiquitination and subsequent proteasomal degradation of Keap1. This releases Nrf2 from its constitutive degradation, allowing it to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-driven genes.

Several Keap1-targeting PROTACs have been developed and characterized in research models. For instance, PROTAC 14 emerged from the optimization of linker length and chemical composition, demonstrating potent Keap1 degradation with a half-maximal degradation concentration (DC50) in the low nanomolar range in cell lines like HEK293T and BEAS-2B. This degradation of Keap1 led to a subsequent increase in the expression of Nrf2-regulated antioxidant proteins and protected cells from reactive oxygen species (ROS)-induced death.

Another notable example is SD2267 , a CRBN-based PROTAC that effectively induces the proteasomal degradation of Keap1. In vitro studies confirmed that SD2267's activity was dependent on the proteasome and not autophagy. The degradation of Keap1 by SD2267 resulted in the nuclear translocation of Nrf2 and the expression of its target genes, which in turn attenuated acetaminophen-induced ROS accumulation in hepatocytes. Furthermore, in vivo studies in a mouse model of acetaminophen-induced liver injury demonstrated that SD2267 could degrade hepatic Keap1 and mitigate liver damage. researchgate.net

Peptide-based degraders, such as KKP1 , have also been designed. KKP1, a chimeric Keap1-Keap1 peptide, was developed to specifically degrade Keap1. It was shown to penetrate hepatic stellate cells, induce Keap1 degradation via the ubiquitin-proteasome pathway, and consequently promote Nrf2 transcriptional activity.

Compound NameTargetE3 Ligase RecruitedDC50Cell Line(s)Research Model Application
PROTAC 14 Keap1CRBN11 nMHEK293TIn vitro studies of Nrf2 activation and cytoprotection.
<1 nMBEAS-2B
SD2267 Keap1CRBNNot specifiedHepatocytesIn vitro and in vivo models of acetaminophen-induced liver injury.
KKP1 Keap1Not specifiedNot specifiedHSC-T6 (rat hepatic stellate cells)In vitro model of hepatic stellate cell activation.

Nrf2-Targeting Degraders:

While activating Nrf2 is a key therapeutic strategy for many diseases, in some contexts, such as certain cancers where Nrf2 is constitutively active, inhibiting its function is desirable. nih.gov This has led to the emerging field of Nrf2-targeting degraders. These probes are designed to enhance the interaction between Nrf2 and its natural degrader, Keap1, thereby promoting the ubiquitination and degradation of Nrf2 even under conditions where it would normally be stable. nih.gov

The development of Nrf2 degraders is still in its early stages, with a focus on high-throughput screening of small molecule libraries to identify candidates that can stabilize the Keap1-Nrf2 complex. nih.gov The goal is to develop specific Nrf2 degraders that can sensitize cancer cells to chemotherapy by reducing Nrf2-mediated chemoresistance.

Challenges in the development of both Keap1 and Nrf2 degrader probes include achieving high specificity to avoid off-target effects, optimizing pharmacokinetic properties for in vivo applications, and understanding the potential for resistance mechanisms to emerge.

Chemically Inducible Dimerization (CID) Systems for Spatiotemporal Regulation

Chemically Inducible Dimerization (CID) systems offer a powerful approach for the precise spatiotemporal control of protein function. These systems typically utilize a small, cell-permeable molecule to induce the dimerization of two engineered protein domains. While the application of CID to directly regulate the Keap1-Nrf2 interaction is still a nascent field, the principles offer exciting future possibilities for dissecting this pathway with high precision.

The most well-known CID system is the FKBP-FRB system, where the small molecule rapamycin (B549165) induces the heterodimerization of the FK506-binding protein (FKBP) and the FKBP-rapamycin-binding (FRB) domain of mTOR. By fusing these domains to proteins of interest, their interaction and function can be controlled by the addition of rapamycin.

In the context of the Keap1-Nrf2 pathway, one could envision a system where, for example, the N-terminal domain of Nrf2 containing the Keap1-binding motif is fused to FKBP, and Keap1 is fused to FRB. The addition of rapamycin would then induce the proximity of Nrf2 and Keap1, potentially leading to Nrf2's ubiquitination and degradation. Conversely, a system could be designed to control the dimerization of Nrf2 with its transcriptional co-activators, such as small Maf proteins, thereby directly controlling its transcriptional activity.

While direct applications of traditional CID systems to the Keap1-Nrf2 pathway are not yet widely reported in the literature, related approaches are emerging. For instance, optogenetics, which uses light to control protein-protein interactions, has been proposed as a potential method for manipulating the Keap1-Nrf2 pathway. One hypothetical optogenetic system could involve fusing a light-sensitive protein domain to Keap1, where light induction could cause Keap1 to cluster, preventing its normal function and leading to Nrf2 activation.

The primary challenges in developing CID systems for the Keap1-Nrf2 pathway include the complex stoichiometry of the Keap1-Nrf2 interaction (a Keap1 dimer binds to a single Nrf2 molecule) and ensuring that the fusion of dimerization domains does not disrupt the native protein functions. Furthermore, achieving the desired level of spatiotemporal control in vivo requires careful consideration of the pharmacokinetics of the inducing molecule.

Future research in this area will likely focus on the rational design and implementation of novel CID systems tailored to the specific structural and functional characteristics of the Keap1-Nrf2 complex. The development of such tools would provide researchers with an unprecedented ability to dissect the dynamic regulation of this critical cytoprotective pathway in both health and disease.

Conclusion

Recap of the Transformative Impact of Keap1-Nrf2 Probes on Pathway Understanding

The advent of chemical probes has fundamentally transformed our understanding of the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govresearchgate.net These molecular tools have been instrumental in dissecting the intricate mechanisms that govern the cellular response to oxidative and electrophilic stress. researchgate.netnih.gov Before the development of specific probes, the regulation of Nrf2 was understood in broader strokes, primarily as a response to cellular insults. Chemical probes, however, have allowed for a much more nuanced picture to emerge, revealing the dynamic interplay between Nrf2 and its primary negative regulator, Keap1. nih.govmdpi.com

Initially, researchers utilized electrophilic compounds that react with cysteine residues on Keap1 to study the pathway. ukri.orgpnas.org These first-generation probes demonstrated that modification of Keap1 leads to the stabilization and nuclear translocation of Nrf2, which in turn activates the transcription of a battery of cytoprotective genes. ukri.orgbiologists.com This was a pivotal discovery that established Keap1 as a sensor protein for oxidative and electrophilic stress. pnas.org The use of these probes in various cell and animal models has been crucial in delineating the protective role of the Keap1-Nrf2 pathway in a multitude of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. mdpi.comnih.gov

More recently, the development of non-covalent, direct protein-protein interaction (PPI) inhibitors has marked a new era in Keap1-Nrf2 research. researchgate.netunipa.it Unlike electrophilic probes, which can have off-target effects due to their reactive nature, these newer probes offer a more precise way to modulate the pathway. nih.gov They have been instrumental in validating the Keap1-Nrf2 interaction as a druggable target and have provided a clearer understanding of the consequences of sustained Nrf2 activation. unipa.itacs.org The ability to specifically disrupt the Keap1-Nrf2 complex without widespread covalent modification has allowed for a more detailed investigation of the downstream effects of Nrf2 activation, including its role in metabolism and cellular bioenergetics. biologists.combiologists.com

In essence, Keap1-Nrf2 probes have acted as molecular scalpels, enabling researchers to dissect the pathway with unprecedented precision. They have moved the field from a descriptive understanding to a mechanistic one, revealing the key molecular events that underpin this critical cellular defense system. nih.govnih.gov The knowledge gained from the use of these probes has not only illuminated the fundamental biology of the Keap1-Nrf2 pathway but has also laid the essential groundwork for the development of novel therapeutics that target this pathway for the treatment of human diseases. nih.govnih.gov

Summary of Key Methodological and Mechanistic Advancements

The development of Keap1-Nrf2 chemical probes has spurred significant methodological and mechanistic advancements in the field. These tools have not only facilitated the study of the pathway but have also driven the innovation of new experimental approaches.

Methodological Advancements:

High-Throughput Screening Assays: The need to identify and characterize new Keap1-Nrf2 modulators led to the development of robust high-throughput screening (HTS) assays. acs.org These include cell-based reporter assays, such as those utilizing the antioxidant response element (ARE) linked to a luciferase gene, which allow for the rapid screening of large compound libraries for Nrf2 activation. acs.orgoup.com In vitro assays, like fluorescence polarization (FP) and surface plasmon resonance (SPR), have also been crucial for quantifying the binding affinity of probes to Keap1 and for identifying direct inhibitors of the Keap1-Nrf2 protein-protein interaction. acs.orgucl.ac.uk

Target Engagement and Cellular Activity Assays: The development of probes has necessitated the creation of methods to confirm their engagement with Keap1 in a cellular context. Techniques such as cellular thermal shift assays (CETSA) and specialized immunoprecipitation protocols have been adapted to study the Keap1-Nrf2 interaction. elifesciences.org Furthermore, flow cytometry-based methods for detecting intracellular Nrf2 levels have provided a valuable tool for assessing the cellular activity of these probes. ucl.ac.uk

Structural Biology Techniques: The availability of potent and specific probes has greatly facilitated the structural elucidation of the Keap1-Nrf2 complex. Co-crystallization of probes with the Kelch domain of Keap1 has provided high-resolution snapshots of the binding interactions, guiding structure-based drug design efforts to develop next-generation inhibitors with improved potency and selectivity. acs.orgbohrium.com

Mechanistic Advancements:

Elucidation of the "Hinge-Latch" Mechanism: The use of both electrophilic and non-covalent probes has been instrumental in uncovering the "hinge-latch" model of Nrf2 regulation. This model posits that Nrf2 binds to two sites on the Keap1 dimer, a high-affinity "ETGE" motif (the hinge) and a lower-affinity "DLG" motif (the latch). researchgate.net Probes have helped to demonstrate that disruption of the lower-affinity interaction is sufficient to trigger Nrf2 stabilization and activation. nih.govresearchgate.net

Understanding the Role of Specific Keap1 Cysteine Residues: Electrophilic probes have been used to identify specific cysteine residues on Keap1 that act as sensors for oxidative and electrophilic stress. plos.org Site-directed mutagenesis studies, combined with the use of these probes, have revealed that modification of residues like Cys151 is critical for inducing a conformational change in Keap1 that inhibits Nrf2 ubiquitination. acs.orgfrontiersin.org

Discovery of Keap1-Independent Nrf2 Regulation: While Keap1 is the primary regulator of Nrf2, studies using specific probes have also contributed to the understanding that other mechanisms can control Nrf2 stability. For instance, the existence of a Keap1-independent degradation pathway for Nrf2 has been identified, adding another layer of complexity to the regulation of this transcription factor. plos.orgfrontiersin.org

Linking Nrf2 to Cellular Bioenergetics: The ability to precisely activate Nrf2 with chemical probes has unveiled its role beyond antioxidant defense, connecting it to the regulation of mitochondrial function and cellular energy metabolism. biologists.combiologists.com Studies using these tools have shown that Nrf2 activation can enhance mitochondrial biogenesis and ATP production. biologists.com

Outlook on the Continued Role of Chemical Probes in Unraveling Keap1-Nrf2 Pathway Complexity and Biological Significance

The future of Keap1-Nrf2 research will undoubtedly continue to be shaped by the development and application of sophisticated chemical probes. As our understanding of the pathway's complexity grows, so too will the need for more refined tools to dissect its multifaceted roles in health and disease.

One of the key future directions will be the development of probes with even greater specificity. While current non-covalent inhibitors are a significant improvement over electrophilic compounds, off-target effects can still be a concern. unipa.it The creation of highly selective probes will be essential for unequivocally assigning specific biological functions to Nrf2 activation and for minimizing potential confounding effects in experimental systems. The use of advanced techniques like fragment-based drug discovery and DNA-encoded library technology will likely accelerate the discovery of such probes. acs.org

Furthermore, there is a growing need for probes that can modulate different aspects of the Keap1-Nrf2 pathway. For example, probes that can specifically inhibit the interaction of Keap1 with other binding partners besides Nrf2, or that can selectively modulate the activity of the Cullin-3-based E3 ubiquitin ligase complex, would provide invaluable insights into the broader regulatory network. nih.govnih.gov The development of probes that can distinguish between the different stress-sensing cysteine residues on Keap1 would also allow for a more detailed understanding of how the pathway responds to diverse stimuli. nih.govnih.gov

The application of chemical probes in more complex biological systems, such as organoids and in vivo models, will be crucial for understanding the tissue- and context-specific functions of the Keap1-Nrf2 pathway. Probes with favorable pharmacokinetic properties will be essential for these studies. unipa.it The ability to acutely and reversibly modulate Nrf2 activity in these systems will provide a powerful approach to investigate its role in development, aging, and the pathogenesis of various diseases. ukri.org

Finally, the continued development of Keap1-Nrf2 inhibitors as potential therapeutics will go hand-in-hand with their use as research probes. researchgate.netunipa.it Clinical candidates will themselves serve as highly valuable tools for probing the biological significance of the Keap1-Nrf2 pathway in humans. The data generated from clinical trials will provide the ultimate validation of the pathway's role in human health and disease, and will undoubtedly open up new avenues of basic research.

Q & A

Q. What is the molecular mechanism of ML334 (Keap1-Nrf2 probe) in inhibiting protein-protein interactions?

ML334 is a cell-permeable tetrahydroisoquinoline derivative that acts as a direct, non-covalent inhibitor of the Keap1-Nrf2 interaction. It binds to the Keap1 Kelch domain with a Kd of 1 µM, displacing Nrf2 and enabling its nuclear translocation to activate antioxidant response element (ARE)-driven genes. Key experimental evidence includes fluorescence polarization (FP) assays using a fluorescent Nrf2 peptide and surface plasmon resonance (SPR) to confirm binding kinetics. Cellular assays (e.g., CellSensor® β-lactamase reporter) demonstrate ARE induction (EC50 = 18 µM) and Nrf2 nuclear translocation (EC50 = 12 µM) .

Q. Which experimental models are commonly used to validate Keap1-Nrf2 inhibitors like ML334?

  • Biochemical assays : FP assays with fluorescently labeled Nrf2 peptides and Keap1 Kelch domain protein are standard for measuring direct inhibition .
  • Cellular models : U2OS osteosarcoma cells with PathHunter® functional assays or ARE-luciferase reporters assess nuclear translocation and transcriptional activation .
  • Structural studies : X-ray crystallography of inhibitor-Keap1 complexes (e.g., stereoisomer A of ML334) reveals binding modes and stereochemical requirements .

Q. How do researchers distinguish direct vs. indirect Keap1-Nrf2 inhibitors?

Direct inhibitors like ML334 are identified via:

  • Non-covalent binding : SPR or ITC confirms reversible interactions without covalent modification of Keap1 cysteine residues .
  • Glutathione stability : ML334 shows no thiol adduct formation even at 50 µM glutathione, ruling out electrophilic reactivity . Indirect inhibitors (e.g., sulforaphane) modify Keap1 cysteines, detected via mass spectrometry or thiol-reactive probes .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stereoisomer activity profiles of Keap1-Nrf2 inhibitors?

ML334 has three chiral centers, yielding eight possible stereoisomers. Only isomer A ((SRS)-5) exhibits potent activity (IC50 = 3 µM; Kd = 1.9 µM), while others show ≥100-fold reduced potency. Resolution involves:

  • Chiral separation : HPLC or synthetic routes to isolate isomers .
  • Crystallography : Structural comparisons (e.g., isomer A vs. inactive isomers) identify critical hydrogen bonds (e.g., with Arg415, Ser508 in Keap1) .
  • SAR analysis : Modifying the tetrahydroisoquinoline core or carboxylate group reduces activity, confirming stereospecificity .

Q. What methodologies address contradictory data between in vitro binding and cellular activity?

Discrepancies may arise from solubility, membrane permeability, or off-target effects. Strategies include:

  • Solubility optimization : ML334’s >100 µM solubility in PBS ensures reliable cellular uptake .
  • Counter-screening : Profiling against related pathways (e.g., NF-κB) excludes non-specific effects .
  • Proteomic profiling : Chemoproteomics identifies off-target interactions .

Q. How can structure-activity relationship (SAR) studies improve this compound efficacy?

Key SAR findings for ML334 derivatives:

  • Carboxylate group : Essential for Keap1 binding; esterification abolishes activity .
  • Linker flexibility : Ethylene bridges between tetrahydroisoquinoline and phthalimide are optimal; methyl substitution reduces potency .
  • Lactam modification : Removing one phthalimide carbonyl retains partial activity, guiding lead optimization .

Q. What role does epigenetic regulation play in modulating Keap1-Nrf2 signaling?

DNA methylation, histone acetylation, and microRNAs (e.g., miR-155) regulate Keap1/Nrf2 expression. For example:

  • DNA hypermethylation : Silences Keap1 in cancer, leading to constitutive Nrf2 activation .
  • HDAC inhibitors : Enhance Nrf2 acetylation, promoting ARE-driven gene transcription . Experimental approaches include ChIP-seq for histone marks and CRISPR/dCas9 for locus-specific epigenetic editing .

Q. How do Keap1-Nrf2 probes interact with cross-talk pathways like NF-κB or HO-1?

ML334’s Nrf2 activation suppresses NF-κB-driven inflammation via redox balance. Concurrently, HO-1 induction amplifies anti-inflammatory effects. Methodologies to study cross-talk:

  • Dual-luciferase assays : Co-transfect ARE and NF-κB reporters .
  • Knockdown models : siRNA targeting HO-1 or NF-κB subunits dissects pathway contributions .

Data Analysis & Validation

Q. What statistical approaches are used to analyze dose-response data for Keap1-Nrf2 probes?

  • Four-parameter logistic models : Fit IC50/EC50 curves (e.g., GraphPad Prism) .
  • SPR data analysis : Biacore T200 software calculates Kd using steady-state affinity or kinetic models .
  • High-content imaging : Quantify nuclear Nrf2 translocation via automated segmentation (e.g., CellProfiler) .

Q. How can researchers validate target engagement in vivo for Keap1-Nrf2 probes?

  • CETSA (Cellular Thermal Shift Assay) : Measures thermal stabilization of Keap1 upon probe binding .
  • ARE-reporter mice : Bioluminescence imaging tracks Nrf2 activation in real time .
  • Pharmacodynamic biomarkers : GST activity or NQO1 levels in blood/tissue confirm pathway modulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.